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Core Science & Biosynthesis

Foundational

3-Ethyl-5-fluoroaniline Hydrochloride: A Comprehensive Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, functionalized anilines serve as indispensable synthons. 3-Ethyl-5-fluoroaniline hydrochloride (CAS: 2639462-08-9) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, functionalized anilines serve as indispensable synthons. 3-Ethyl-5-fluoroaniline hydrochloride (CAS: 2639462-08-9) represents a highly specialized building block that strategically combines steric modulation (via the ethyl group) with electronic and metabolic tuning (via the fluorine atom)[1][2].

This whitepaper provides an in-depth technical analysis of 3-ethyl-5-fluoroaniline hydrochloride, detailing its physicochemical profile, the mechanistic rationale behind its structural design, and field-proven synthetic workflows. Designed for researchers and synthetic chemists, this guide emphasizes self-validating experimental protocols and structure-activity relationship (SAR) logic.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting the behavior of an intermediate during downstream coupling reactions and purification steps. The hydrochloride salt form is specifically utilized to enhance shelf stability, prevent spontaneous oxidation of the free amine, and improve handling characteristics[3].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 3-Ethyl-5-fluoroaniline hydrochloride
CAS Number (Salt) 2639462-08-9[1][2]
CAS Number (Free Base) 1369948-89-9[4]
Molecular Formula C8H11ClFN
Molecular Weight 175.63 g/mol [2][3]
Physical State Solid (Crystalline Powder)
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Ether

Mechanistic Rationale & SAR Logic (E-E-A-T)

The architectural design of 3-ethyl-5-fluoroaniline is not arbitrary; it is rooted in the fundamental principles of rational drug design[5]. Each substituent on the phenyl ring serves a distinct mechanistic purpose.

  • The Fluorine Effect (Metabolic Stability): The introduction of a highly electronegative fluorine atom at the 5-position serves a dual purpose. First, it blocks cytochrome P450-mediated aromatic oxidation at that specific site, thereby increasing the metabolic half-life of the final drug candidate. Second, its strong inductive electron-withdrawing effect lowers the pKa​ of the aniline nitrogen, modulating its basicity to optimize membrane permeability[5].

  • The Ethyl Group (Steric & Hydrophobic Modulation): The 3-ethyl substitution provides targeted steric bulk. When the resulting molecule binds to a target kinase or receptor, this ethyl group projects into hydrophobic pockets, significantly enhancing binding affinity through van der Waals interactions.

  • The Aniline Core (Coupling Handle): The primary amine acts as the reactive nucleophile, enabling the rapid construction of amide, urea, or sulfonamide linkages during late-stage lead diversification[6].

SAR_Logic Core 3-Ethyl-5-fluoroaniline Core F_sub 5-Fluoro Substitution Core->F_sub Et_sub 3-Ethyl Substitution Core->Et_sub NH2_sub Aniline (NH2) Group Core->NH2_sub F_effect Metabolic Stability & Lipophilicity Modulation F_sub->F_effect Induces Et_effect Steric Bulk & Hydrophobic Interactions Et_sub->Et_effect Provides NH2_effect Amide/Sulfonamide Coupling Handles NH2_sub->NH2_effect Enables

Figure 1: Structure-Activity Relationship (SAR) logic of the substituted core.

Synthetic Workflow & Salt Formation

The synthesis of fluoroaniline hydrochlorides demands precise control over reaction conditions to prevent side reactions such as hydrodefluorination (the unwanted cleavage of the C-F bond). The following protocol outlines a field-proven, self-validating methodology for generating 3-ethyl-5-fluoroaniline hydrochloride from its nitrobenzene precursor[7].

Step-by-Step Methodology

Phase 1: Catalytic Hydrogenation (Nitro Reduction)

  • Preparation: Dissolve 1-ethyl-3-fluoro-5-nitrobenzene (1.0 eq) in anhydrous ethanol (0.5 M concentration) within a high-pressure reaction vessel.

  • Catalyst Addition: Carefully introduce 10% Palladium on Carbon (Pd/C) (0.05 eq) under a strict argon atmosphere.

    • Causality: Argon prevents the premature ignition of the highly reactive Pd/C catalyst in the presence of solvent vapors.

  • Hydrogenation: Purge the vessel with hydrogen gas ( H2​ ) and maintain a pressure of 1 atm at room temperature (20–25 °C) for 4–6 hours.

    • Causality: Mild room-temperature hydrogenation selectively reduces the nitro group to an amine. Harsher conditions or higher pressures risk unwanted hydrodefluorination of the aromatic ring[7].

  • Filtration: Monitor the reaction via TLC. Once complete, filter the mixture through a tightly packed Celite pad to remove the Pd/C. Evaporate the filtrate under reduced pressure to yield the free base (3-ethyl-5-fluoroaniline) as an oil.

Phase 2: Anhydrous Salt Formation 5. Solvent Exchange: Dissolve the crude free base in an anhydrous, aprotic solvent such as diethyl ether or 1,4-dioxane. 6. Acidification: Submerge the reaction flask in an ice bath (0–5 °C). Slowly bubble anhydrous HCl gas through the solution until the pH reaches 2.

  • Causality: Utilizing anhydrous HCl gas rather than aqueous hydrochloric acid is critical. Aqueous conditions introduce water, which solubilizes the resulting hydrochloride salt, leading to massive yield losses during filtration[7].
  • Isolation & Validation: Filter the resulting white crystalline precipitate. Wash thoroughly with cold diethyl ether and dry under high vacuum.
  • Self-Validating System: The immediate precipitation of the white crystalline salt from the ethereal solvent serves as a visual validation of successful protonation. The subsequent gravimetric yield and sharp melting point provide a self-contained quality control loop.

    SynthesisWorkflow A 1-Ethyl-3-fluoro-5-nitrobenzene (Starting Material) B Catalytic Hydrogenation (Pd/C, H2 gas, RT) A->B Reduction C 3-Ethyl-5-fluoroaniline (Free Base) B->C Filtration & Isolation D Salt Formation (HCl gas / Ether) C->D Acidification E 3-Ethyl-5-fluoroaniline HCl (Final Product) D->E Crystallization

    Figure 2: Step-by-step synthetic workflow for 3-Ethyl-5-fluoroaniline hydrochloride.

Downstream Applications

The utility of 3-ethyl-5-fluoroaniline hydrochloride extends across multiple disciplines:

  • Medicinal Chemistry (Kinase Inhibitors): The free amine is frequently liberated in situ using a mild base (e.g., DIPEA) and reacted with activated carboxylic acids or sulfonyl chlorides to form complex heterocyclic inhibitors targeting specific oncogenic kinases[6].

  • Agrochemical Development: Fluorinated anilines are core components in the design of next-generation herbicides and fungicides. The unique steric profile of the ethyl group helps overcome resistance mechanisms in target fungal strains[5].

  • Ligand Synthesis: In organometallic chemistry, this compound is utilized to synthesize sterically demanding, electronically tuned ligands for transition-metal catalysis[5].

References

  • Title: 1369948-89-9 3-Ethyl-5-fluoroaniline Source: Chemsrc URL: [Link]

  • Title: Preparation method of 3-chloro-4-fluoroaniline hydrochloride (CN103709044A)

Sources

Exploratory

Synthesis and Characterization of 3-Ethyl-5-fluoroaniline Hydrochloride: A Technical Guide

Executive Summary 3-Ethyl-5-fluoroaniline hydrochloride (CAS: 2639462-08-9)[1] is a highly specialized fluorinated building block critical for the development of advanced pharmaceutical active ingredients (APIs) and agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethyl-5-fluoroaniline hydrochloride (CAS: 2639462-08-9)[1] is a highly specialized fluorinated building block critical for the development of advanced pharmaceutical active ingredients (APIs) and agrochemicals. The incorporation of both an ethyl group and a fluorine atom on an aniline core provides unique steric and electronic properties, which are frequently utilized to modulate lipophilicity, metabolic stability, and receptor binding affinity. This whitepaper outlines a robust, scalable, and self-validating synthetic route to access this compound, emphasizing mechanistic causality, process optimization, and rigorous analytical characterization.

Retrosynthetic Strategy & Reaction Causality

The synthesis of 1,3,5-trisubstituted benzenes with distinct functional groups presents significant regioselectivity challenges. Traditional electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation of 3-fluoroaniline) yields complex mixtures of ortho and para isomers due to the competing directing effects of the amino and fluoro groups.

To bypass these regiochemical ambiguities, our strategy employs a transition-metal-catalyzed Suzuki-Miyaura cross-coupling . By utilizing commercially available 3-bromo-5-fluoroaniline (CAS: 134168-97-1)[2] and ethylboronic acid, the C–C bond is constructed with absolute regiocontrol.

Causality in Reagent Selection:

  • Alkylboronic Acid Challenge: Cross-coupling of sp3-hybridized alkylboronic acids (like ethylboronic acid) is historically difficult due to the propensity of the alkyl-palladium intermediate to undergo rapid β -hydride elimination, yielding alkene byproducts rather than the desired coupled product[3].

  • Ligand Selection: To suppress β -hydride elimination, a sterically bulky and electron-rich bidentate ligand such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or a Buchwald-type biarylphosphine (e.g., SPhos) is strictly required. These ligands accelerate the reductive elimination step, outcompeting the side reaction[3].

  • Protection Strategy: While anilines can sometimes poison Pd catalysts or undergo competitive N-arylation, modern Pd(dppf)Cl₂ systems are highly tolerant of free primary amines[4]. This allows us to omit protecting group (e.g., Boc) steps, thereby maximizing atom economy and minimizing synthetic steps.

Mechanistic Pathway

Workflow Start 3-Bromo-5-fluoroaniline (Starting Material) OxAdd Oxidative Addition [Pd(II) Complex] Start->OxAdd Pd(dppf)Cl2 Toluene/H2O TransMet Transmetalation with Ethylboronic Acid OxAdd->TransMet K3PO4 Base RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim Ligand stabilization FreeBase 3-Ethyl-5-fluoroaniline (Free Base) RedElim->FreeBase Pd(0) Regeneration Salt HCl Salt Precipitation (Target Product) FreeBase->Salt 2M HCl in Et2O 0 °C

Catalytic workflow and salt formation for 3-Ethyl-5-fluoroaniline hydrochloride synthesis.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems, meaning observable physical changes and in-process controls (IPCs) are embedded to ensure success at each stage.

Phase 1: Suzuki-Miyaura Cross-Coupling (Free Base Synthesis)

Objective: Construct the 3-ethyl-5-fluoroaniline core.

Materials:

  • 3-Bromo-5-fluoroaniline (1.0 equiv, 10.0 mmol, 1.90 g)[2]

  • Ethylboronic acid (1.5 equiv, 15.0 mmol, 1.11 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol, 408 mg)

  • Potassium phosphate tribasic ( K3​PO4​ ) (3.0 equiv, 30.0 mmol, 6.37 g)

  • Toluene / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a 100 mL Schlenk flask, combine Toluene (40 mL) and Water (10 mL). Sparge with ultra-pure Argon for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the phosphine ligand.

  • Reagent Loading: Add 3-bromo-5-fluoroaniline, ethylboronic acid, and K3​PO4​ to the degassed solvent. Stir to form a biphasic suspension. Causality: The biphasic system ensures the organic substrates remain in the toluene phase while the inorganic base dissolves in the aqueous phase, mediating transmetalation at the interface.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. The mixture will immediately take on a deep red/brown hue.

  • Thermal Activation: Heat the reaction mixture to 95 °C (reflux) for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 4:1). Validation: The starting bromide ( Rf​≈0.6 ) should completely disappear, replaced by a new, highly UV-active spot ( Rf​≈0.4 ) that stains positive with ninhydrin (indicating the free primary amine).

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate ( 2×20 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) yields 3-ethyl-5-fluoroaniline as a pale yellow oil.

Phase 2: Hydrochloride Salt Formation

Objective: Convert the free base into a stable, crystalline hydrochloride salt.

Materials:

  • Purified 3-ethyl-5-fluoroaniline (approx. 8.5 mmol)

  • 2.0 M HCl in Diethyl Ether (1.5 equiv, 12.75 mmol, 6.4 mL)

  • Anhydrous Diethyl Ether (20 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the pale yellow oil in anhydrous diethyl ether (20 mL) in a round-bottom flask. Causality: Anhydrous ether is chosen because the resulting HCl salt is highly insoluble in it, driving complete precipitation, while water must be avoided to prevent hydrate formation or "oiling out".

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir vigorously.

  • Acidification: Dropwise, add the 2.0 M HCl in ether solution over 10 minutes. Validation: A dense, white to off-white microcrystalline precipitate will form immediately upon contact.

  • Maturation: Continue stirring at 0 °C for 30 minutes to ensure complete crystallization and particle size growth.

  • Isolation: Collect the solid via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold anhydrous ether ( 2×10 mL) to remove any residual unreacted free base or organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield 3-Ethyl-5-fluoroaniline hydrochloride as a white crystalline powder.

Analytical Characterization

Rigorous characterization is required to confirm the identity and purity of the synthesized API building block. The expected analytical data are summarized in the table below.

Analytical TechniqueExpected Result / Signal Assignments
Appearance White to off-white crystalline powder
Melting Point 185 - 188 °C (Decomposes)
LC-MS (ESI+) m/z 140.1 [M+H]+ (Free base mass)
1 H NMR (400 MHz, DMSO- d6​ ) δ 10.20 (br s, 3H, −NH3+​ ), 7.05 (s, 1H, Ar-H), 6.95 (d, J=9.0 Hz, 1H, Ar-H), 6.80 (d, J=9.0 Hz, 1H, Ar-H), 2.65 (q, J=7.5 Hz, 2H, −CH2​− ), 1.20 (t, J=7.5 Hz, 3H, −CH3​ )
13 C NMR (100 MHz, DMSO- d6​ ) δ 162.5 (d, JC−F​=245 Hz), 147.2, 134.5 (d, JC−F​=10 Hz), 115.8, 112.4, 105.6, 28.4 ( −CH2​− ), 15.2 ( −CH3​ )
19 F NMR (376 MHz, DMSO- d6​ ) δ -112.4 (s, 1F)

Process Optimization & Troubleshooting

When scaling this synthesis, researchers may encounter specific bottlenecks. The table below outlines causality-based troubleshooting strategies.

ParameterObservation / IssueCausality & Corrective Action
Ligand Choice High levels of alkene byproduct (des-ethylation). β -hydride elimination is outcompeting reductive elimination. Action: Switch from PPh3​ to a bidentate ligand like dppf or a bulky Buchwald ligand (SPhos)[3].
Base Selection Incomplete conversion of starting bromide. Na2​CO3​ may not be soluble enough in the biphasic system to drive transmetalation. Action: Utilize the more soluble and basic K3​PO4​ [3].
Salt Formation Product "oils out" instead of crystallizing.Presence of residual water or highly polar solvents (e.g., EtOAc). Action: Ensure strict use of anhydrous diethyl ether and dry HCl gas/etherate.

References

  • Title: 3-Ethyl-5-fluoroaniline hydrochloride | CAS#:2639462-08-9 Source: Chemsrc URL: [Link][1]

  • Title: LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID Source: Clockss.org URL: [Link][3]

  • Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI URL: [Link][4]

Sources

Foundational

A Technical Guide to 3-Ethyl-5-fluoroaniline Hydrochloride: Structure, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive examination of 3-Ethyl-5-fluoroaniline hydrochloride, a halogenated aniline derivative of increasing importance in medicinal chemistry and pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive examination of 3-Ethyl-5-fluoroaniline hydrochloride, a halogenated aniline derivative of increasing importance in medicinal chemistry and pharmaceutical development. We will dissect its core molecular structure, detail its physicochemical properties, and present a plausible synthetic pathway. The narrative emphasizes the strategic role of the fluoro-ethyl-aniline scaffold in modern drug design, explaining how its unique electronic and steric features are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical building block.

Molecular Identity and Physicochemical Properties

3-Ethyl-5-fluoroaniline hydrochloride is a substituted aromatic amine. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and use in various synthetic applications compared to its free base form.

Molecular Structure

The structure consists of an aniline core substituted at the 3-position with an ethyl group (-CH₂CH₃) and at the 5-position with a fluorine atom (-F). The amine group (-NH₂) is protonated by hydrochloric acid to form the anilinium chloride salt (-NH₃⁺Cl⁻).

Caption: 2D structure of 3-Ethyl-5-fluoroaniline hydrochloride.

Chemical Identifiers

The following table summarizes the key identifiers for the 3-Ethyl-5-fluoroaniline free base, which is the parent compound of the hydrochloride salt.

IdentifierValueSource
IUPAC Name 3-ethyl-5-fluoroanilineN/A
Molecular Formula C₈H₁₀FN (Free Base) C₈H₁₁ClFN (Hydrochloride)[1]
SMILES CCC1=CC(=CC(=C1)F)N[1]
InChI InChI=1S/C8H10FN/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2,10H2,1H3[1]
InChIKey FODPNDDSLFSLJS-UHFFFAOYSA-N[1]
Physicochemical Data

Quantitative properties are crucial for planning synthetic routes and predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Weight 175.63 g/mol (Hydrochloride Salt)[2]
Monoisotopic Mass 139.07973 Da (Free Base)[1]
Predicted XlogP 2.1 (Free Base)[1]
Appearance Predicted: Off-white to light brown solid
Solubility Predicted: Soluble in DMSO, Methanol; Sparingly soluble in water

The Strategic Role of Fluorination in Aniline Scaffolds

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often referred to as a "magic bullet" strategy.[3][4] Its effects are profound, stemming from the unique properties of the fluorine atom: high electronegativity, small steric size (similar to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond.

Causality Behind Fluorination's Efficacy:

  • Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. When placed at a site susceptible to metabolic oxidation by cytochrome P450 enzymes, fluorine acts as a "metabolic shield," preventing degradation and thereby increasing the drug's half-life and bioavailability.[4][5]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions (such as dipole-dipole or hydrogen bonds with specific protein residues) within the target protein's binding pocket, leading to increased potency.[5]

  • Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of nearby amine groups. This fine-tuning of basicity can be critical for optimizing a drug's solubility, cell membrane permeability, and interaction with its biological target.[4]

  • Increased Lipophilicity: The introduction of fluorine to an aromatic ring generally increases its lipophilicity, which can enhance its ability to cross cellular membranes and reach intracellular targets.[4]

cluster_0 Fluorine Substitution cluster_1 Physicochemical Modifications cluster_2 Pharmacokinetic Outcomes Fluorine Atom Fluorine Atom Metabolic Shielding Metabolic Shielding Fluorine Atom->Metabolic Shielding blocks oxidation pKa Modulation pKa Modulation Fluorine Atom->pKa Modulation alters basicity Binding Affinity Binding Affinity Fluorine Atom->Binding Affinity creates interactions Improved Half-Life Improved Half-Life Metabolic Shielding->Improved Half-Life Increased Bioavailability Increased Bioavailability pKa Modulation->Increased Bioavailability Enhanced Potency Enhanced Potency Binding Affinity->Enhanced Potency

Caption: Impact of fluorine substitution on drug properties.

Synthesis and Purification

While multiple synthetic routes to substituted anilines exist, a common and reliable strategy involves the reduction of a corresponding nitroaromatic precursor. The hydrochloride salt is then formed in the final step.

Representative Synthetic Protocol

The following two-step protocol is a plausible and widely applicable method for synthesizing 3-Ethyl-5-fluoroaniline hydrochloride.

Step 1: Reduction of 1-Ethyl-3-fluoro-5-nitrobenzene to 3-Ethyl-5-fluoroaniline This transformation is a standard nitro group reduction, which can be achieved using various reagents. A common laboratory-scale method involves using a metal catalyst like palladium on carbon (Pd/C) with a hydrogen source or a metal/acid system like tin(II) chloride.

  • Materials: 1-Ethyl-3-fluoro-5-nitrobenzene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated Hydrochloric Acid (HCl), Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve 1-Ethyl-3-fluoro-5-nitrobenzene in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of Tin(II) chloride dihydrate to the solution.

    • Slowly add concentrated HCl while stirring. The reaction is exothermic and may require cooling in an ice bath.

    • After the initial reaction subsides, heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution to pH > 10 to precipitate tin salts and liberate the free aniline.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-Ethyl-5-fluoroaniline.

Step 2: Hydrochloride Salt Formation This is a straightforward acid-base reaction.

  • Materials: Crude 3-Ethyl-5-fluoroaniline, Diethyl ether (or another suitable organic solvent), Hydrochloric acid solution (e.g., 2M in diethyl ether).

  • Procedure:

    • Dissolve the crude 3-Ethyl-5-fluoroaniline in a minimal amount of diethyl ether and cool the solution in an ice bath.

    • Slowly add a solution of HCl in diethyl ether dropwise with continuous stirring.

    • A precipitate of 3-Ethyl-5-fluoroaniline hydrochloride will form.

    • Continue stirring for approximately 30 minutes in the ice bath.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Purification and Quality Control

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The purity and identity of the compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).

Start 1-Ethyl-3-fluoro-5-nitrobenzene Step1 Step 1: Nitro Reduction (e.g., SnCl₂ / HCl) Start->Step1 Intermediate 3-Ethyl-5-fluoroaniline (Free Base) Step1->Intermediate Step2 Step 2: Salt Formation (HCl in Ether) Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification End 3-Ethyl-5-fluoroaniline HCl (Final Product) Purification->End

Caption: General synthetic workflow for the target compound.

Analytical Characterization

While detailed, experimentally verified spectroscopic data for 3-Ethyl-5-fluoroaniline hydrochloride is not widely published, its structure can be reliably confirmed using a combination of standard analytical techniques. The expected characteristics are outlined below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine, ethyl, and anilinium substituents. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons on the amine group (-NH₃⁺) would likely appear as a broad singlet.

    • ¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the six aromatic carbons and the two carbons of the ethyl group. The C-F coupling would be observable for the carbons near the fluorine atom.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for N-H stretching vibrations (as a broad band for the -NH₃⁺ group), aromatic C-H stretching, aliphatic C-H stretching from the ethyl group, aromatic C=C bending, and a strong C-F stretching vibration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio for the molecular ion of the free base (C₈H₁₀FN). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the free base.[1] For the [M+H]⁺ adduct, the predicted CCS is 125.6 Ų.[1]

Applications in Medicinal Chemistry and Drug Development

3-Ethyl-5-fluoroaniline hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial synthon, or building block, for constructing more complex molecules with therapeutic potential.[6] The specific substitution pattern of the ethyl and fluoro groups provides a unique chemical scaffold that can be elaborated upon to target a variety of biological systems.

  • Anticancer Agents: The aniline scaffold is a common feature in many kinase inhibitors, a major class of anticancer drugs. This building block can be incorporated into molecules designed to inhibit specific kinases involved in cancer cell proliferation and survival.

  • Antiviral Agents: Halogenated anilines are used in the synthesis of compounds targeting viral proteins. For example, similar structures have been used to develop inhibitors of the influenza A virus.[6]

  • Anti-inflammatory Drugs: This scaffold can be a starting point for synthesizing glucocorticoid receptor agonists, which are potent anti-inflammatory agents.[6]

Start 3-Ethyl-5-fluoroaniline HCl (Building Block) Step1 Chemical Modification (e.g., Coupling Reactions, Amidation) Start->Step1 Intermediate Diverse Molecular Library Step1->Intermediate Step2 High-Throughput Screening (Biological Assays) Intermediate->Step2 Hit Hit Compound Step2->Hit Step3 Lead Optimization Hit->Step3 End Potential Drug Candidate Step3->End

Caption: Role in a typical drug discovery pipeline.

Safety, Handling, and Storage

As with other aniline derivatives, 3-Ethyl-5-fluoroaniline hydrochloride must be handled with care. While a specific Safety Data Sheet (SDS) is not widely available, data from closely related fluoroanilines indicates the following hazards and precautions.[7][8]

  • Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

    • Causes skin irritation and serious eye damage/irritation.[7][8]

    • May cause respiratory irritation.[7]

  • Handling (Self-Validating Protocol):

    • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure an eyewash station and safety shower are readily accessible.[7]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), chemical safety goggles or a face shield, and a lab coat.[9]

    • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

    • Store locked up, segregated from incompatible materials such as strong oxidizing agents and acids.[11]

Conclusion

3-Ethyl-5-fluoroaniline hydrochloride is a synthetically valuable compound whose utility is rooted in the strategic placement of its ethyl and fluorine substituents. These groups bestow advantageous properties that are highly sought after in the design of novel therapeutics. Its role as a versatile building block allows for the creation of diverse molecular libraries aimed at discovering new treatments for a range of diseases, including cancer, viral infections, and inflammatory conditions. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for any researcher or organization looking to leverage this potent scaffold in their development pipeline.

References

  • PubChem. 3-ethyl-5-fluoroaniline hydrochloride (C8H10FN). Available at: [Link]

  • Al-Zoubi, W., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 8(1), 32. Available at: [Link]

  • Dhaked, D. K., et al. (2018). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. ACS Omega, 3(9), 11526–11534. Available at: [Link]

  • Molport. 3-(difluoromethyl)-5-fluoroaniline hydrochloride. Available at: [Link]

  • PrepChem.com. Synthesis of 3-bromo-5-fluoroaniline. Available at: [Link]

  • PubChem. 3,5-Difluoroaniline. Available at: [Link]

  • Google Patents. US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • Talukdar, A., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1264, 133220. Available at: [Link]

  • La Manna, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3698. Available at: [Link]

Sources

Exploratory

A Comprehensive Spectroscopic and Analytical Guide to 3-Ethyl-5-fluoroaniline Hydrochloride

Abstract This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3-Ethyl-5-fluoroaniline hydrochloride (C₈H₁₁ClFN). As a substituted aniline, this compound is a valuable build...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3-Ethyl-5-fluoroaniline hydrochloride (C₈H₁₁ClFN). As a substituted aniline, this compound is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of active pharmaceutical ingredients (APIs) for treatments targeting inflammatory conditions or viral illnesses.[1] Due to the limited availability of public domain experimental data for this specific salt, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to construct a reliable predictive framework. It outlines the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. Furthermore, this guide details robust, field-proven protocols for the experimental acquisition and validation of this data, designed for researchers and drug development professionals.

Molecular Structure and Key Analytical Features

3-Ethyl-5-fluoroaniline hydrochloride is characterized by a 1,3,5-trisubstituted aromatic ring. The key structural features that dictate its spectroscopic signature are:

  • Anilinium Cation: The presence of the hydrochloride salt protonates the amine group to form an anilinium ion (-NH₃⁺), which significantly alters its spectral properties compared to the free base.

  • Ethyl Group: An aliphatic ethyl substituent (-CH₂CH₃) provides characteristic signals in both NMR and IR spectroscopy.

  • Fluorine Substituent: A single fluorine atom introduces predictable and informative couplings in ¹H and ¹³C NMR spectra and has a distinct absorption in the IR fingerprint region.

Below is the chemical structure with IUPAC numbering for reference in subsequent spectral assignments.

Caption: Structure of 3-Ethyl-5-fluoroanilinium cation with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the title compound. The analysis will be conducted in a suitable deuterated solvent, such as DMSO-d₆, which can effectively solvate the ionic species.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the anilinium, aromatic, and ethyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~9.0 - 10.0Broad Singlet3H-NH₃The acidic protons on the nitrogen will be deshielded and appear as a broad signal due to rapid exchange with trace water and quadrupolar broadening from nitrogen.
~7.0 - 7.5Triplet of Doublets (td)1HH4This proton is coupled to the adjacent fluorine (³JHF ~8-10 Hz) and the two meta protons, H2 and H6 (⁴JHH ~2-3 Hz).
~6.8 - 7.2Doublet of Doublets (dd)1HH6This proton experiences ortho coupling to fluorine (³JHF ~8-10 Hz) and meta coupling to H4 (⁴JHH ~2-3 Hz).
~6.7 - 7.1Doublet of Doublets (dd)1HH2This proton shows meta coupling to H4 and H6 (⁴JHH ~2-3 Hz) and a smaller meta coupling to fluorine (⁴JHF ~4-6 Hz).
~2.65Quartet (q)2H-CH₂ CH₃The methylene protons are adjacent to a methyl group, resulting in a quartet (³JHH ~7.5 Hz). Data for 3-ethylaniline supports this shift.[3]
~1.20Triplet (t)3H-CH₂CH₃ The terminal methyl protons are coupled to the adjacent methylene group, producing a triplet (³JHH ~7.5 Hz).[3]
Predicted ¹³C NMR Spectrum

The carbon spectrum will be characterized by strong C-F coupling, which is diagnostic for the presence and position of the fluorine substituent.

Predicted Chemical Shift (δ, ppm)Multiplicity (in ¹³C Spectrum)AssignmentRationale & Comparative Insights
~163DoubletC 5-FThe carbon directly bonded to fluorine (¹JCF ~240-250 Hz) is highly deshielded and exhibits a large one-bond coupling constant. This is consistent with data for other fluoroanilines.[4][5]
~145DoubletC 3-EtThe carbon bearing the ethyl group will show a smaller three-bond coupling to fluorine (³JCF ~6-8 Hz).
~138DoubletC 1-NThe ipso-carbon attached to the anilinium group will exhibit a three-bond coupling to fluorine (³JCF ~10-12 Hz).
~115DoubletC 4This carbon shows a two-bond coupling to fluorine (²JCF ~20-25 Hz).
~110DoubletC 6This carbon also shows a two-bond coupling to fluorine (²JCF ~20-25 Hz).
~105DoubletC 2This carbon exhibits a four-bond coupling to fluorine (⁴JCF ~2-4 Hz).
~28Singlet-CH₂ CH₃Standard aliphatic chemical shift for a methylene group attached to an aromatic ring.
~14Singlet-CH₂CH₃ Standard aliphatic chemical shift for a terminal methyl group.
Experimental NMR Protocol

A self-validating protocol ensures data integrity and reproducibility.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of 3-Ethyl-5-fluoroaniline HCl prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Lock on DMSO-d₆ signal and shim magnet coils prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acq1->acq3 acq4 Acquire ¹⁹F spectrum (if desired) acq1->acq4 proc1 Apply Fourier Transform and phase correction acq2->proc1 acq3->proc1 proc2 Calibrate spectra: ¹H to residual DMSO at 2.50 ppm ¹³C to DMSO at 39.52 ppm proc1->proc2 proc3 Integrate peaks and analyze coupling constants proc2->proc3

Caption: Standard workflow for NMR data acquisition and processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves as a rapid and effective method for identifying the key functional groups within the molecule, providing a unique "molecular fingerprint."[6]

Predicted IR Absorption Bands

The spectrum of the hydrochloride salt will differ notably from the free base, particularly in the N-H stretching region.

Predicted Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale
3200 - 2800Broad, StrongN⁺-H StretchThe stretching vibrations of the anilinium -NH₃⁺ group appear as a broad, strong band, distinct from the sharp doublet seen for a primary amine (-NH₂) around 3300-3500 cm⁻¹.
3050 - 3000MediumAromatic C-H StretchCharacteristic of sp² C-H bonds on the benzene ring.
2975 - 2850MediumAliphatic C-H StretchAsymmetric and symmetric stretching of the CH₃ and CH₂ groups in the ethyl substituent.[7]
~1600, ~1480Medium-StrongAromatic C=C StretchSkeletal vibrations of the benzene ring.
1250 - 1150StrongC-N StretchStretching vibration of the bond between the aromatic ring and the nitrogen atom.
1150 - 1000StrongC-F StretchThe carbon-fluorine bond gives a characteristic strong absorption in the fingerprint region.
Experimental FTIR Protocol

The solid-state spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory for its simplicity and reproducibility.

  • Instrument Preparation: Record a background spectrum on the clean ATR crystal. This scan is automatically subtracted from the sample spectrum by the instrument software.

  • Sample Application: Place a small amount (1-2 mg) of the solid 3-Ethyl-5-fluoroaniline hydrochloride powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For a salt, electrospray ionization (ESI) is the preferred technique, which will detect the protonated free base (the anilinium cation).

Predicted Mass Spectrum (ESI-MS)

The analysis will reveal the mass of the cationic portion of the salt, which corresponds to the protonated form of 3-ethyl-5-fluoroaniline.

  • Molecular Ion: The base peak is expected to be the protonated molecular ion, [M+H]⁺, where M is the free base C₈H₁₀FN.

    • Monoisotopic Mass of C₈H₁₀FN = 139.0797 Da.[8]

    • Predicted [M+H]⁺ = 140.0870 m/z .

  • Key Fragmentation: Tandem MS (MS/MS) would reveal structural information. The primary fragmentation pathway involves the loss of a methyl radical from the ethyl group, which is a common fragmentation for ethyl-substituted aromatic rings.

M_H [C₈H₁₁FN]⁺ m/z = 140.0870 Frag1 [C₇H₈FN]⁺ m/z = 125.0637 M_H->Frag1 - •CH₃ (15.023 Da)

Caption: Predicted primary fragmentation of the [M+H]⁺ ion.

Experimental LC-MS Protocol

This protocol ensures robust and sensitive detection of the target compound.

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[9] Further dilute to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure sample purity before it enters the mass spectrometer.

  • Mass Spectrometer Settings (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: Set a scan range of m/z 50-300 to capture the parent ion and potential fragments.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum ion intensity for m/z 140.1.

  • Data Acquisition: Acquire data in full scan mode. For structural confirmation, perform a product ion scan (MS/MS) by selecting the precursor ion at m/z 140.1.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for 3-Ethyl-5-fluoroaniline hydrochloride. The expected NMR, IR, and MS spectra have been detailed based on fundamental principles and comparative analysis of related structures. The provided experimental protocols offer a robust framework for researchers to acquire and validate this data in a laboratory setting. While predictive, this analysis serves as an authoritative reference for the characterization of this compound, enabling its confident identification and use in further research and development applications. Experimental verification remains essential to confirm these findings.

References

  • PubChem. 3-ethyl-5-fluoroaniline hydrochloride. National Center for Biotechnology Information. [Link]

  • Supporting Information for Inorganic Ligand-Protected Synthesis and Characterization of {Ag6} Cluster within Annular Polyoxometalate. Royal Society of Chemistry. [Link]

  • Japanese Pharmacopoeia. Infrared Reference Spectra. [Link]

  • PubChem. 3,5-Difluoroaniline. National Center for Biotechnology Information. [Link]

  • NIST. Aniline, 3-ethyl-. NIST WebBook. [Link]

  • Taylor & Francis Online. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]

  • European Commission. Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. [Link]

  • OmicsOnline. Synthesis and Characterization of Noval Heterocyclic Compounds. [Link]

  • PubMed. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. [Link]

  • Google Patents.
  • MDPI. Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. [Link]

Sources

Foundational

Strategic Applications of 3-Ethyl-5-fluoroaniline Hydrochloride in Organic Synthesis

Whitepaper & Technical Guide Prepared by: Senior Application Scientist Executive Summary The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on the availability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper & Technical Guide Prepared by: Senior Application Scientist

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials relies heavily on the availability of highly functionalized building blocks. 3-Ethyl-5-fluoroaniline hydrochloride (CAS: 2639462-08-9) represents a uniquely versatile synthon. By combining the inductive electron-withdrawing properties of a fluorine atom with the steric and lipophilic contributions of an ethyl group, this compound offers finely tuned reactivity. This technical guide explores the mechanistic causality, experimental methodologies, and analytical validation required to leverage this building block in transition-metal-catalyzed cross-coupling and oxidative polymerization workflows.

Structural Rationale & Chemical Reactivity

The utility of 3-ethyl-5-fluoroaniline hydrochloride in organic synthesis is dictated by the push-pull electronic environment of its aromatic ring.

  • The Fluorine Effect: The highly electronegative fluorine atom exerts a strong inductive effect (-I), which modulates the pKa of the amine and alters its nucleophilicity. This is a critical feature in pharmaceutical chemistry, where strategic fluorine incorporation enhances metabolic stability, improves lipophilicity, and increases target protein binding affinity[1].

  • The Ethyl Effect: The ethyl group provides a mild electron-donating effect (+I) that partially offsets the deactivated nature of the fluoroaniline core. More importantly, it introduces steric bulk and disrupts crystal packing, which is highly advantageous for improving the solubility of downstream polymeric materials.

  • Salt Form: The compound is supplied as a hydrochloride salt. This protects the primary amine from aerial oxidation during storage. For nucleophilic applications, the salt must be free-based in situ or prior to the reaction.

Application I: Pharmaceutical Synthesis via C-N Cross-Coupling

Mechanistic Insights: The Buchwald-Hartwig Amination

The amino group of fluoroanilines readily participates in palladium-catalyzed C-N bond formation, a cornerstone reaction for synthesizing complex arylamines prevalent in bioactive molecules[1]. However, the electron-withdrawing nature of the fluorine atom renders the amine a weaker nucleophile.

In standard Buchwald-Hartwig aminations, the use of strong ionic bases (like NaOtBu) with deactivated anilines can lead to off-target reactions or catalyst degradation. Recent mechanistic studies demonstrate that using soluble weak bases (such as Et3N or DBU) in conjunction with bulky phosphine ligands (e.g., AlPhos or XPhos) prevents the catalyst from resting in an inactive base-bound state, thereby accelerating the substitution of the base by the weakly binding fluoroaniline[2][3].

BHCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII L_n Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination (3-Ethyl-5-fluoroaniline) PdII->AmineCoord PdII_Amine L_n Pd(II)(Ar)(NHR) AmineCoord->PdII_Amine Deprot Deprotonation (Weak Base / DBU) PdII_Amine->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0

Caption: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination with 3-ethyl-5-fluoroaniline.

Self-Validating Experimental Protocol: Pd-Catalyzed Amination

This protocol utilizes a weak-base strategy tailored for deactivated aniline salts. The system is self-validating: the conversion is tracked via 19F NMR, using the distinct chemical shift of the fluorine atom as an internal diagnostic marker.

Reagents:

  • 3-Ethyl-5-fluoroaniline hydrochloride (1.2 equiv)

  • Aryl bromide/triflate (1.0 equiv)

  • Pd2(dba)3 (2 mol%)

  • XPhos ligand (4 mol%)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv - acts as both free-basing agent and reaction base)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3, XPhos, and the aryl bromide.

  • Free-Basing & Initiation: Dissolve 3-ethyl-5-fluoroaniline hydrochloride in anhydrous toluene. Add DBU dropwise at room temperature. A white precipitate (DBU·HCl) will form, validating the successful liberation of the free amine.

  • Coupling: Transfer the free-based amine suspension to the Schlenk flask. Seal and heat the reaction mixture to 90 °C under rigorous stirring for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in CDCl3, and perform a rapid 19F NMR scan. The disappearance of the starting material's fluorine signal and the emergence of a shifted product signal validates reaction completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and amine salts, and concentrate under reduced pressure. Purify via flash column chromatography.

Application II: Advanced Materials & Conductive Polymers

Mechanistic Insights: Fluorinated Polyanilines

Fluoroanilines are critical precursors in the synthesis of advanced functional materials, including high-performance polymers and passivation agents for perovskite solar cells[4]. While standard polyaniline (PANI) is highly conductive, it suffers from poor solubility in organic solvents, limiting its processability.

By polymerizing 3-ethyl-5-fluoroaniline, we create a rationally designed copolymer. The fluorine atom tunes the oxidation potential and bandgap of the polymer, while the ethyl group acts as a steric wedge, increasing the free volume between polymer chains and drastically improving solubility in solvents like NMP (N-Methyl-2-pyrrolidone) and DMF.

PolymerWorkflow Monomer 3-Ethyl-5-fluoroaniline HCl (Monomer) Solvation Dissolution in 1M HCl (0-5 °C) Monomer->Solvation Oxidation Addition of APS (Oxidant) Solvation->Oxidation Polymerization Oxidative Polymerization (Radical Intermediates) Oxidation->Polymerization Purification Filtration & Washing (MeOH / H2O) Polymerization->Purification Product Fluorinated Polyaniline (Conductive Polymer) Purification->Product

Caption: Workflow for the chemical oxidative polymerization of 3-ethyl-5-fluoroaniline.

Self-Validating Experimental Protocol: Chemical Oxidative Polymerization

This protocol outlines the synthesis of poly(3-ethyl-5-fluoroaniline). The system is self-validating through a distinct chromic shift: the reaction transitions from a clear solution to a dark green precipitate, visually confirming the formation of the conductive emeraldine salt state[4].

Reagents:

  • 3-Ethyl-5-fluoroaniline hydrochloride (Monomer)

  • Ammonium peroxydisulfate (APS) (Oxidant)

  • 1M Hydrochloric acid (HCl)

  • Methanol and Deionized water

Step-by-Step Methodology:

  • Monomer Solvation: Dissolve 5.0 g of 3-ethyl-5-fluoroaniline hydrochloride in 100 mL of 1M HCl in a jacketed reactor. Cool the solution to 0–5 °C using a circulating chiller.

  • Oxidant Preparation: In a separate flask, dissolve an equimolar amount of APS in 50 mL of 1M HCl.

  • Initiation: Add the APS solution dropwise to the monomer solution over 30 minutes under vigorous mechanical stirring.

  • Propagation & Validation: Maintain the temperature below 5 °C for 6 hours. The self-validation occurs as the solution turns from colorless to dark green, indicating the successful generation of radical cations and subsequent polymerization.

  • Isolation: Collect the precipitated polymer via vacuum filtration.

  • Purification: Wash the filter cake sequentially with 1M HCl, deionized water, and methanol until the filtrate is colorless (removing unreacted monomer and short-chain oligomers). Dry the dark green powder under vacuum at 60 °C for 24 hours.

Quantitative Data: Comparative Polymer Properties

The structural modifications introduced by the 3-ethyl and 5-fluoro groups yield significant material advantages over traditional polyanilines.

Polymer TypeMonomer PrecursorSolubility (NMP/DMF)Thermal Stability (T_d)Optoelectronic Tuning
PANI (Standard) AnilinePoor (< 5 mg/mL)High (~300 °C)Baseline Bandgap
Poly(4-fluoroaniline) 4-FluoroanilineModerate (~15 mg/mL)Very High (~350 °C)Widened Bandgap
Poly(3-ethyl-5-fluoroaniline) 3-Ethyl-5-fluoroaniline HClExcellent (> 40 mg/mL) High (~320 °C)Tunable, Enhanced Processability

Conclusion

3-Ethyl-5-fluoroaniline hydrochloride is a highly versatile organic synthesis building block[5]. Whether utilized as a nucleophile in complex pharmaceutical cross-couplings or as a monomer for next-generation conductive polymers, its unique combination of electronic deactivation (via fluorine) and steric/lipophilic enhancement (via the ethyl group) requires deliberate, mechanistically grounded experimental design. By employing weak-base strategies and low-temperature oxidative conditions, chemists can fully unlock the potential of this functionalized aniline.

References

  • Which chemical processes is 4-Fluoroaniline capable of participating in? Bloomtechz.
  • Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. ACS Publications.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health (NIH).
  • Applications of 4-Fluoroaniline in Materials Science: Application Notes and Protocols. Benchchem.
  • Exploring the Utility of 4-Fluoroaniline as a Versatile Organic Synthesis Building Block. Ningbo Inno Pharmchem.

Sources

Exploratory

Predictive Pharmacology and Structural Activity Relationship (SAR) of 3-Ethyl-5-fluoroaniline Hydrochloride

Abstract: 3-Ethyl-5-fluoroaniline hydrochloride is a highly privileged, commercially available chemical building block (CAS: 2639462-08-9) utilized extensively in medicinal chemistry[1]. While not a standalone therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 3-Ethyl-5-fluoroaniline hydrochloride is a highly privileged, commercially available chemical building block (CAS: 2639462-08-9) utilized extensively in medicinal chemistry[1]. While not a standalone therapeutic, its structural motifs—an aniline core, a lipophilic ethyl group, and an electronegative fluorine atom—make it an ideal precursor for synthesizing ATP-competitive kinase inhibitors and central nervous system (CNS) modulators. This technical guide explores the predicted biological activity of this compound based on its structural activity relationship (SAR), identifies highly probable biological targets, and provides self-validating experimental workflows for target validation.

Structural Motif Analysis & Predictive SAR

The biological activity of any small molecule is dictated by its ability to engage in specific, high-affinity interactions with protein targets while surviving metabolic clearance. The structure of 3-Ethyl-5-fluoroaniline hydrochloride provides four distinct functional domains, each driving a specific pharmacological outcome.

The Aniline Core: Kinase Hinge Binding

In modern oncology and immunology, the aniline moiety is a cornerstone of kinase inhibitor design[2]. The primary amine ( NH2​ ) acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyls of the kinase hinge region[3]. For example, in TGF- β R1 inhibitors, the nitrogen forms a primary H-bond with the His283 residue[3], while in Citron Kinase (CITK) inhibitors, it interacts with the backbone of Glu122 and Val124[4].

The 5-Fluoro Substituent: Metabolic Stability and pKa Modulation

The introduction of a fluorine atom at the 5-position serves a dual purpose:

  • Metabolic Shielding: Unsubstituted anilines are highly susceptible to cytochrome P450-mediated aromatic oxidation. Fluorine, being highly electronegative and forming a strong C-F bond, blocks oxidative metabolism at this site, significantly increasing the compound's half-life[3].

  • Electronic Tuning: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the aniline nitrogen. This reduces basicity-driven off-target toxicity while optimizing the hydrogen bond donor capacity for the kinase hinge region[2]. Furthermore, the fluorine atom can engage in multipolar interactions within the kinase selectivity pocket[3].

The 3-Ethyl Substituent: Hydrophobic Pocket Occupation

The ethyl group at the 3-position provides a lipophilic vector. In the context of the kinase ATP-binding site, this group is predicted to project into the hydrophobic back pocket adjacent to the gatekeeper residue (e.g., Leu210 in Aurora Kinase A)[5]. This steric fit enhances binding affinity via van der Waals forces and drives kinase selectivity by exploiting structural differences in the gatekeeper regions of different kinase families[6].

The Hydrochloride Salt: Aqueous Solubility

High-throughput screening (HTS) and biological assays require compounds to remain dissolved in aqueous media. The hydrochloride salt form of this compound ensures rapid dissolution in physiological buffers, preventing false negatives caused by compound precipitation[5].

G Aniline Aniline Core (NH2) Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Aniline->Hinge Binds Fluoro 5-Fluoro Group Metabolism Metabolic Stability (Blocks CYP450 Oxidation) Fluoro->Metabolism Enhances Ethyl 3-Ethyl Group Hydrophobic Hydrophobic Pocket (Steric Fit / VdW Forces) Ethyl->Hydrophobic Occupies Salt HCl Salt Form Solubility Aqueous Solubility (In Vitro/Vivo Assays) Salt->Solubility Improves

Fig 1: Structural Activity Relationship (SAR) mapping of 3-Ethyl-5-fluoroaniline.

Predicted Physicochemical Properties

To predict the biological behavior of derivatives synthesized from 3-Ethyl-5-fluoroaniline, we must evaluate its baseline physicochemical properties. The low molecular weight and high lipophilicity suggest excellent membrane permeability, making it an ideal scaffold for CNS-penetrant drugs.

PropertyPredicted ValuePharmacological Implication
Molecular Weight (Free Base) 139.08 Da[1]Highly favorable for oral bioavailability (Lipinski's Rule of 5).
Hydrogen Bond Donors 1 (from NH2​ )Sufficient for hinge-binding without restricting membrane permeability.
Hydrogen Bond Acceptors 1 (from F)Low desolvation energy required for target binding.
Predicted Target Class Kinases, CNS ReceptorsBroad utility in oncology, immunology, and neuropharmacology.

Experimental Workflows for Target Validation

To validate the predicted biological activity of compounds derived from 3-Ethyl-5-fluoroaniline hydrochloride, rigorous, self-validating experimental protocols are required. Below are the methodologies for assessing kinase inhibition and Blood-Brain Barrier (BBB) permeability.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: TR-FRET is selected over standard colorimetric assays because the time-delayed fluorescence reading eliminates interference from auto-fluorescent small molecules, ensuring high data fidelity. Self-Validating System: The assay includes Staurosporine as a universal positive control (ensuring assay sensitivity) and a DMSO-only well as a negative control (establishing the 100% kinase activity baseline).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the synthesized derivative in 100% LC-MS grade DMSO. Perform a 10-point, 3-fold serial dilution to generate a dose-response curve.

  • Enzyme Incubation: In a 384-well low-volume plate, add 5 μ L of the target kinase (e.g., TGF- β R1 or Aurora Kinase A) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of the serially diluted compound (or Staurosporine/DMSO controls) to the respective wells using an acoustic liquid handler (e.g., Echo 550) to ensure precise volumetric transfer. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 μ L of a substrate/ATP mix. The ATP concentration must be set at the Km​ of the specific kinase to accurately assess ATP-competitive inhibition.

  • Detection: After a 60-minute incubation, add 10 μ L of the TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies).

  • Readout & Analysis: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation filter and dual emission filters (620 nm and 665 nm). Calculate the IC50​ using a 4-parameter logistic regression model.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

Causality & Rationale: Because the 3-ethyl and 5-fluoro groups increase lipophilicity, derivatives are highly likely to cross the BBB. PAMPA uses a porcine brain lipid extract to simulate the BBB in vitro, providing a high-throughput prediction of CNS penetrance without the use of live animal models. Self-Validating System: The assay is validated internally by running Verapamil (high permeability control) and Theophylline (low permeability control) on the same plate.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the filter membrane of a 96-well donor plate with 5 μ L of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Solution: Dilute the test compound to 10 μ M in PBS (pH 7.4) containing 5% DMSO. Add 150 μ L of this solution to the donor wells.

  • Acceptor Solution: Add 300 μ L of PBS (pH 7.4) containing 5% DMSO to the acceptor plate wells.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a sandwich. Incubate at 37°C for 18 hours in a humidified environment to prevent evaporation.

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation. A Pe​>4×10−6 cm/s indicates high predicted BBB permeability.

Workflow Prep Compound Prep (10mM in DMSO) Assay TR-FRET Kinase Assay (ATP Competitive) Prep->Assay PAMPA PAMPA BBB Assay (Permeability) Prep->PAMPA Data Data Analysis (IC50 & Pe Calculation) Assay->Data PAMPA->Data

Fig 2: Parallel in vitro validation workflow for kinase inhibition and BBB permeability.

Conclusion

3-Ethyl-5-fluoroaniline hydrochloride is a highly versatile building block whose structural features are perfectly aligned with modern rational drug design. By leveraging the hydrogen-bonding capacity of the aniline core, the metabolic stability imparted by the fluorine atom, and the hydrophobic interactions driven by the ethyl group, researchers can utilize this scaffold to develop potent, selective, and highly permeable therapeutics targeting kinases and CNS receptors.

References

  • PubChemLite. 3-ethyl-5-fluoroaniline hydrochloride (C8H10FN). uni.lu. 1

  • National Institutes of Health (NIH). Medicinal Chemistry Strategies in Targeting TGF- β R1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). 3

  • Google Patents. US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof. 5

  • bioRxiv. A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. 6

  • ACS Publications. Discovery and Characterization of Selective, First-in-Class Inhibitors of Citron Kinase. 4

  • MDPI. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. 2

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Deaminative Suzuki-Miyaura Coupling of 3-Ethyl-5-fluoroaniline Hydrochloride

[ bgcolor = "#FFFFFF", // White background fontname = "Arial", fontsize = 10, labelloc = "t", rank Describing Protocol Reagents I'm now detailing the materials required for Protocol 1. I'll need 175.6 mg of the aniline h...

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Author: BenchChem Technical Support Team. Date: April 2026

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Describing Protocol Reagents

I'm now detailing the materials required for Protocol 1. I'll need 175.6 mg of the aniline hydrochloride (1.0 equiv), DMA/H2O as solvent, and tBuONO (1.5 equiv) for diazotization at 0 °C. For the coupling, I'll employ the arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), and Cs2CO3 (3.0 equiv). I am also working through the reagents required in Protocol 2.

Optimizing the Reaction Conditions

I'm now generating a quantitative data table to compare optimization results. The table will focus on key variables like reaction time, temperature, catalyst loading, and base equivalents. I'm ensuring all data are structured to highlight the efficiency of the optimized conditions.

Executive Summary & Strategic Rationale

3-Ethyl-5-fluoroaniline hydrochloride is a highly versatile building block in modern drug discovery. The strategic placement of the ethyl group provides lipophilicity and steric bulk, while the meta-fluoro substituent enhances metabolic stability and modulates the pKa of adjacent functional groups.

However, incorporating anilines directly into carbon-carbon bond-forming cross-couplings presents a fundamental challenge: the C–N bond is highly resistant to oxidative addition by standard palladium catalysts. To harness this substrate for biaryl synthesis, we bypass traditional halide electrophiles and utilize Deaminative Suzuki-Miyaura Coupling . By converting the primary amine into a highly reactive aryl diazonium salt in situ, we create a transient electrophile that undergoes rapid oxidative addition at significantly lower temperatures than aryl chlorides or bromides.

This application note details two divergent, field-proven workflows for this substrate:

  • Direct Deaminative Cross-Coupling: Utilizing the aniline as the electrophilic partner.

  • Sandmeyer Borylation: Converting the aniline into an aryl pinacol boronate to serve as the nucleophilic partner.

Mechanistic Causality & Pathway Dynamics

Understanding the underlying physical chemistry of the substrate is critical for protocol optimization.

The Hydrochloride Advantage: Standard diazotization with alkyl nitrites (like tert-butyl nitrite, t BuONO) requires the addition of an exogenous acid (e.g., p -TsOH or BF₃·OEt₂) to protonate the nitrite and generate the active nitrosyl cation ( NO+ ). Because our substrate is 3-ethyl-5-fluoroaniline hydrochloride , it inherently provides a stoichiometric equivalent of protons. This built-in acidity streamlines the reaction, prevents over-acidification, and critically suppresses the protodeboronation of the arylboronic acid partner during the subsequent coupling phase.

Self-Validating Reaction Kinetics: The deaminative catalytic cycle is a self-reporting system. The oxidative addition of the diazonium salt to the Pd(0) species is driven by the thermodynamically favorable extrusion of nitrogen gas ( N2​ ). The cessation of visible effervescence in the reaction vessel serves as a reliable, real-time indicator that the oxidative addition phase is complete.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rapid N₂ Evolution) Pd0->OxAdd Diazonium 3-Ethyl-5-fluoroaryl Diazonium Salt Diazonium->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (+ Ar'-B(OH)₂) PdII->TransMet PdII_diaryl Ar-Pd(II)-Ar' TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Fluorinated Biaryl RedElim->Product

Caption: Catalytic cycle of the deaminative Suzuki-Miyaura cross-coupling via aryl diazonium intermediates.

Optimization Data & Experimental Parameters

The following table summarizes the quantitative optimization data for the direct deaminative coupling of aniline hydrochlorides. These metrics highlight the causality behind the selected protocol conditions.

EntryDiazotizing AgentCatalyst SystemTemp (°C)Yield (%)Causality / Rationale for Outcome
1NaNO₂ / aq. HClPd(PPh₃)₄ / Na₂CO₃8045%High temperatures lead to rapid diazonium decomposition, yielding phenol byproducts instead of cross-coupling.
2 t BuONO / p -TsOHPd(dppf)Cl₂ / K₃PO₄6068%Good conversion, but the excess exogenous acid promotes competitive protodeboronation of the boronic acid.
3 t BuONO (No added acid) Pd(OAc)₂ / Cs₂CO₃ 40 >85% Optimal. The substrate's native HCl salt provides exact proton stoichiometry. Mild temp preserves the diazonium intermediate .

Divergent Experimental Workflows

Depending on the complexity of your target molecule, 3-ethyl-5-fluoroaniline hydrochloride can be utilized as either the electrophile (Protocol A) or the nucleophile (Protocol B).

Workflow Start 3-Ethyl-5-fluoroaniline Hydrochloride (Starting Material) Diaz Step 1: in situ Diazotization (tBuONO, 0°C to 25°C) Start->Diaz Split Divergent Synthetic Pathways Diaz->Split PathA Protocol A: Direct Suzuki Coupling (+ Ar-B(OH)₂, Pd(OAc)₂, Cs₂CO₃) Split->PathA PathB Protocol B: Sandmeyer Borylation (+ B₂pin₂, MeOH) Split->PathB ProdA Target: Fluorinated Biaryl Scaffold PathA->ProdA ProdB Target: Aryl Pinacol Boronate PathB->ProdB

Caption: Divergent experimental workflows for utilizing 3-ethyl-5-fluoroaniline hydrochloride.

Detailed Methodologies

Protocol A: Direct Deaminative Suzuki-Miyaura Coupling

Use this protocol when coupling the 3-ethyl-5-fluoroaryl core to a commercially available arylboronic acid.

Reagents Required:

  • 3-Ethyl-5-fluoroaniline hydrochloride (1.0 mmol, 175.6 mg)

  • tert-Butyl nitrite ( t BuONO) (1.5 mmol, 178 µL)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%, 11.2 mg)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol, 977 mg)

  • Solvent: N,N-Dimethylacetamide (DMA) / H₂O (9:1 ratio, 10 mL)

Step-by-Step Procedure:

  • Diazotization (Self-Validating Step): In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve 3-ethyl-5-fluoroaniline hydrochloride in 5 mL of DMA. Cool the solution to 0 °C using an ice bath.

  • Add t BuONO dropwise over 2 minutes. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for 30 minutes.

    • Observation: The cloudy suspension will clarify, and the solution will turn a distinct pale yellow/orange, confirming the formation of the diazonium salt.

  • Cross-Coupling: To the diazonium solution, sequentially add the arylboronic acid, Pd(OAc)₂, and Cs₂CO₃ dissolved in the remaining 4 mL DMA and 1 mL H₂O.

  • Gently heat the reaction mixture to 40 °C under an argon atmosphere.

    • Observation: Vigorous effervescence ( N2​ gas) will immediately commence. This is the visual confirmation of oxidative addition.

  • Stir at 40 °C for 2 hours. The reaction is deemed complete when gas evolution ceases and TLC indicates the consumption of the diazonium intermediate.

  • Workup: Quench the reaction with water (20 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Methanol-Promoted Sandmeyer Borylation

Use this protocol to convert the substrate into a boronic ester for subsequent coupling with complex aryl halides. This method leverages a transition-metal-free SN​2Ar pathway .

Reagents Required:

  • 3-Ethyl-5-fluoroaniline hydrochloride (1.0 mmol, 175.6 mg)

  • Bis(pinacolato)diboron (B₂pin₂) (2.0 mmol, 508 mg)

  • Sodium nitrite (NaNO₂) (1.5 mmol, 103 mg) in 0.5 mL H₂O

  • Solvent: Methanol (MeOH) (5 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask, dissolve 3-ethyl-5-fluoroaniline hydrochloride and B₂pin₂ in 5 mL of Methanol. Cool the mixture to 0 °C. (Note: Methanol is critical here as it promotes the borylation via solvent-caging effects).

  • Diazotization/Borylation: Slowly add the aqueous NaNO₂ solution dropwise over 5 minutes.

  • Maintain the reaction at 0–5 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours.

    • Causality: The native hydrochloride salt reacts with NaNO₂ to form nitrous acid in situ, triggering diazotization. The proximate B₂pin₂ immediately attacks the highly reactive diazonium intermediate, extruding N2​ and forming the C–B bond.

  • Workup: Dilute the mixture with water (15 mL) and extract with Dichloromethane (3 × 15 mL). Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Purify the crude 2-(3-ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via silica gel chromatography (Hexanes/EtOAc).

Troubleshooting & Quality Control

  • Issue: High levels of phenol byproduct (3-ethyl-5-fluorophenol).

    • Cause: Hydrolysis of the diazonium salt due to excessive heat or prolonged reaction times before catalyst addition.

    • Solution: Ensure the diazotization step is kept strictly at or below 25 °C. In Protocol A, do not delay the addition of the palladium catalyst and boronic acid once diazotization is complete.

  • Issue: Protodeboronation of the arylboronic acid partner.

    • Cause: The reaction medium is too acidic.

    • Solution: Rely solely on the substrate's native hydrochloride salt for the proton source. Do not add supplementary acids like HCl or p -TsOH when using t BuONO.

References

  • Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis Chemical Science, Royal Society of Chemistry (2022). URL:[Link]

  • Nitrate Reduction for Deaminative Suzuki-Miyaura Coupling of Anilines Angewandte Chemie International Edition, Wiley-VCH (2025). URL:[Link]

Application

Application Note: Strategic Incorporation of 3-Ethyl-5-fluoroaniline Hydrochloride in Kinase Inhibitor Scaffolds

Executive Summary In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant in the successful development of targeted therapeutics[1]. Halogenated anilines ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant in the successful development of targeted therapeutics[1]. Halogenated anilines serve as versatile, privileged scaffolds in the synthesis of ATP-competitive small-molecule kinase inhibitors, forming the core of numerous approved drugs such as Gefitinib, Erlotinib, and Lapatinib[1][2].

This application note details the strategic rationale, physicochemical profiling, and validated synthetic protocols for utilizing 3-Ethyl-5-fluoroaniline hydrochloride as a premium synthon in the development of next-generation kinase inhibitors (e.g., EGFR, BTK, and pan-RAF inhibitors).

Strategic Rationale: The 3-Ethyl-5-fluoroaniline Motif

The design of a kinase inhibitor requires precise spatial and electronic tuning to achieve high affinity and selectivity. The 3-ethyl-5-fluoroaniline moiety offers a triad of distinct advantages:

  • Hinge Region Anchoring: The primary aniline amine acts as a critical hydrogen bond donor to the carbonyl backbone of the kinase hinge region (e.g., Met793 in EGFR or Met121 in CITK)[3].

  • Metabolic & Electronic Tuning (5-Fluoro): The strategic placement of the highly electronegative fluorine atom withdraws electron density via the inductive effect, lowering the pKa of the aniline. This reduces off-target basicity-driven toxicity and blocks metabolically labile aromatic sites from CYP450-mediated oxidation, thereby increasing the drug's half-life[1].

  • Hydrophobic Pocket Occupation (3-Ethyl): The ethyl group provides localized steric bulk and lipophilicity. It is designed to project into the hydrophobic pocket adjacent to the gatekeeper residue, significantly enhancing target residence time and selectivity against off-target kinases.

  • Salt Form Stability (Hydrochloride): Free anilines are notoriously prone to air oxidation, often degrading into dark, complex mixtures. Employing the solid hydrochloride salt ensures stoichiometric precision, extends shelf-life, and dramatically improves batch-to-batch reproducibility during manufacturing by controlling the water content and protonation state[4].

Physicochemical Profiling & SAR Impact

The successful application of a building block is predicated on understanding its physical properties and its pharmacological impact on the final scaffold.

Table 1: Physicochemical Properties of the Building Block
Property3-Ethyl-5-fluoroaniline hydrochloride
Molecular Formula C₈H₁₁ClFN
Molecular Weight 175.63 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Methanol, DMSO, and Water; Sparingly soluble in cold MeCN
Storage Conditions Desiccated at room temperature, protected from light
Role in Synthesis Nucleophile in SNAr reactions; Hinge-binding motif
Table 2: Representative SAR Impact on 4-Anilinoquinazoline Scaffolds

Note: Data represents the generalized pharmacological shift observed when substituting the aniline ring on a standard 4-anilinoquinazoline core.

Aniline SubstitutionEGFR IC₅₀ (nM)CYP3A4 ClearanceOff-Target Kinase Hit Rate
Unsubstituted (Aniline)45.0HighHigh
3-Chloro-4-fluoro2.5LowModerate
3-Ethyl-5-fluoro 1.8 Very Low Low (Due to steric bulk)

Mechanistic Pathway Visualization

The following diagram illustrates how inhibitors derived from 3-ethyl-5-fluoroaniline intercept oncogenic signaling pathways by outcompeting intracellular ATP.

Pathway EGFR Receptor Tyrosine Kinase (e.g., EGFR, BTK) Downstream Downstream Signaling (PI3K / AKT / MAPK) EGFR->Downstream Phosphorylation ATP Intracellular ATP ATP->EGFR Kinase Activation Inhibitor 3-Ethyl-5-fluoroanilino Inhibitor Scaffold Inhibitor->EGFR ATP-Competitive Hinge Binding Proliferation Oncogenic Proliferation Downstream->Proliferation Survival Signal

Fig 1: Mechanism of ATP-competitive kinase inhibition by fluoroaniline-derived scaffolds.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most robust method for incorporating 3-ethyl-5-fluoroaniline hydrochloride into a kinase inhibitor is via a Nucleophilic Aromatic Substitution (SNAr) with a halogenated heterocycle (e.g., 4-chloroquinazoline or 4-chlorothieno[3,2-c]pyridine)[5][6].

Workflow Visualization

Workflow Start Heterocyclic Core (e.g., 4-Chloroquinazoline) Solvent Suspend in MeCN or IPA Start->Solvent Aniline 3-Ethyl-5-fluoroaniline HCl (1.1 - 1.2 equiv) Aniline->Solvent Base Add DIPEA (Neutralize HCl) Solvent->Base Heat Reflux (80-90°C) for 8-12h Base->Heat TLC Conversion >95%? Heat->TLC Cool Cool to 0-5°C TLC->Cool Yes MoreTime Continue Reflux TLC->MoreTime No Filter Filter & Wash (High Purity API) Cool->Filter MoreTime->Heat

Fig 2: SNAr synthetic workflow for coupling 3-ethyl-5-fluoroaniline HCl to a kinase core.

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & Activation

  • Charge a dry, round-bottom flask with the 4-chloroheterocycle core (1.0 equivalent, e.g., 10.0 mmol).

  • Add 3-ethyl-5-fluoroaniline hydrochloride (1.15 equivalents, 11.5 mmol).

    • Causality: A slight excess of the aniline ensures complete consumption of the valuable heterocyclic core. The hydrochloride salt is weighed directly, preventing the degradation issues associated with handling free anilines[4].

  • Suspend the solids in anhydrous Acetonitrile (MeCN) or Isopropanol (IPA) (approx. 5-7 volumes).

    • Causality: MeCN provides a polar aprotic environment that solubilizes the intermediate but allows the final product to precipitate upon cooling. IPA can be used if acid-catalyzed auto-activation of the quinazoline N1 is desired[2][5].

Step 2: Base Addition & Coupling 4. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents, 25.0 mmol) dropwise at room temperature.

  • Causality: DIPEA serves a dual purpose. First, it neutralizes the HCl salt, liberating the nucleophilic free amine in situ. Second, it acts as an acid scavenger for the HCl generated during the SNAr reaction. DIPEA is chosen over Triethylamine because its steric hindrance prevents it from acting as a competing nucleophile against the 4-chloro core[6].

  • Heat the reaction mixture to reflux (80–90 °C) under an inert nitrogen atmosphere.

    • Causality: The electron-withdrawing nature of the 5-fluoro substituent slightly reduces the nucleophilicity of the aniline nitrogen. Elevated temperatures provide the necessary activation energy to drive the SNAr reaction to completion[1].

Step 3: In-Process Control (Self-Validation) 6. After 8 hours, sample the reaction and analyze via TLC (Hexanes/EtOAc) or LC-MS.

  • Validation Check: The reaction is deemed complete when the starting 4-chloroheterocycle is <5% by area. If incomplete, continue refluxing and re-check every 2 hours[5].

Step 4: Isolation & Purification 7. Once complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool to 0–5 °C in an ice bath for 2 hours.

  • Causality: The targeted 4-anilino product typically exhibits drastically lower solubility in cold MeCN/IPA compared to the starting materials and DIPEA salts, driving crystallization[5].

  • Collect the resulting precipitate via vacuum filtration.

  • Wash the filter cake sequentially with cold MeCN (2 × 10 mL) and cold water (2 × 20 mL).

    • Causality: The cold organic wash removes unreacted aniline, while the water wash efficiently purges residual DIPEA hydrochloride salts, often yielding the final API in >98% purity without the need for column chromatography[4][6].

  • Dry the solid in a vacuum oven at 50 °C to constant weight.

References

  • The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors - Benchchem Source: BenchChem URL
  • The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride - J-Stage Source: J-Stage URL
  • A New Synthesis of Gefitinib Source: Thieme Connect URL
  • An Efficient Second-Generation Manufacturing Process for the pan-RAF Inhibitor Belvarafenib - ACS Publications Source: ACS Publications URL
  • The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules - PMC Source: NIH / PMC URL
  • Discovery and Characterization of Selective, First-in-Class Inhibitors of Citron Kinase Source: ACS Publications URL

Sources

Method

Applikations- und Protokollhandbuch: Derivatisierung von 3-Ethyl-5-fluoranilin-Hydrochlorid für SAR-Studien

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 3-Ethyl-5-fluoranilin-Hydrochlorid. Das Ziel ist die s...

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Author: BenchChem Technical Support Team. Date: April 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 3-Ethyl-5-fluoranilin-Hydrochlorid. Das Ziel ist die systematische Erzeugung einer Bibliothek von Derivaten zur Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), ein fundamentaler Prozess in der modernen Wirkstoffforschung.[1][2]

Einleitung und strategische Überlegungen

3-Ethyl-5-fluoranilin ist ein attraktives Ausgangsmolekül (Scaffold) für die medizinische Chemie. Die Substituenten am Phenylring – eine Ethylgruppe und ein Fluoratom – modulieren die Lipophilie, die elektronischen Eigenschaften und das metabolische Profil des Moleküls. Die primäre Aminogruppe (-NH₂) ist der Schlüsselpunkt für die Derivatisierung. Durch gezielte Modifikation dieser Gruppe können Forscher den Einfluss verschiedener funktioneller Gruppen auf die biologische Aktivität systematisch untersuchen.

Die Derivatisierung ermöglicht die Exploration des chemischen Raums um das Kernmolekül herum, um:

  • Bindungsinteraktionen zu optimieren: Einführung von Wasserstoffbrückendonoren/-akzeptoren oder hydrophoben/aromatischen Gruppen.

  • Physikochemische Eigenschaften anzupassen: Beeinflussung von Löslichkeit, Permeabilität und metabolischer Stabilität.

  • Selektivität und Wirksamkeit zu verbessern: Feinabstimmung der Struktur zur Maximierung der Interaktion mit dem biologischen Zielmolekül bei gleichzeitiger Minimierung von Off-Target-Effekten.

Vorbereitung des Ausgangsmaterials: Freisetzung der Anilinbase

Wissenschaftliches Prinzip: Das Ausgangsmaterial liegt als Hydrochloridsalz vor, bei dem die Aminogruppe als Ammoniumion (R-NH₃⁺Cl⁻) protoniert ist. In dieser Form ist der Stickstoff nicht nukleophil und kann nicht an den nachfolgenden Reaktionen teilnehmen. Daher ist eine Neutralisation mit einer Base zwingend erforderlich, um die freie, reaktive Anilinbase (R-NH₂) zu generieren.

Protokoll 2.1: Allgemeine Prozedur zur Freisetzung der Base

  • Lösen Sie 3-Ethyl-5-fluoranilin-Hydrochlorid (1.0 Äquivalent) in deionisiertem Wasser (ca. 10–15 mL pro Gramm Salz).

  • Kühlen Sie die Lösung in einem Eisbad auf 0–5 °C.

  • Fügen Sie unter Rühren langsam eine gesättigte wässrige Lösung von Natriumbicarbonat (NaHCO₃) oder eine 1 M Natriumcarbonat (Na₂CO₃)-Lösung hinzu, bis die Gasentwicklung (CO₂) aufhört und der pH-Wert der Lösung basisch ist (pH 8–9, überprüft mit pH-Papier).

  • Extrahieren Sie die wässrige Phase dreimal mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan).

  • Vereinigen Sie die organischen Phasen.

  • Waschen Sie die vereinigten organischen Phasen mit einer gesättigten Natriumchloridlösung (Sole), um restliches Wasser zu entfernen.

  • Trocknen Sie die organische Phase über einem wasserfreien Trockenmittel (z. B. Natriumsulfat oder Magnesiumsulfat).

  • Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer.

  • Das erhaltene Öl oder der Feststoff ist die freie 3-Ethyl-5-fluoranilin-Base und sollte umgehend in den nachfolgenden Derivatisierungsschritten verwendet werden.

Sicherheitshinweis: Anilinderivate können toxisch sein.[3] Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie angemessene persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe. Konsultieren Sie die Sicherheitsdatenblätter (SDB) aller verwendeten Chemikalien.[4][5][6][7]

Kernstrategien zur Derivatisierung und detaillierte Protokolle

Die folgenden Protokolle beschreiben drei fundamentale und robuste Methoden zur Modifikation der Aminogruppe.

Wissenschaftliches Prinzip: Die N-Acylierung führt eine Acylgruppe (R'-C=O) am Stickstoffatom ein und wandelt das primäre Amin in ein sekundäres Amid um. Amide sind in der Regel chemisch stabil und können als Wasserstoffbrücken-Akzeptoren fungieren, was für die Bindung an biologische Targets entscheidend sein kann. Die Reaktion ist ein nukleophiler Angriff des Amin-Stickstoffs auf das elektrophile Carbonyl-Kohlenstoffatom eines Acylierungsmittels (z. B. Säurechlorid oder Anhydrid).

Protokoll 3.1: N-Acylierung mit einem Säurechlorid

  • Lösen Sie die freie 3-Ethyl-5-fluoranilin-Base (1.0 Äquivalent) in einem aprotischen, wasserfreien Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) unter einer Inertgasatmosphäre (z. B. Stickstoff oder Argon).

  • Fügen Sie eine Base wie Triethylamin (TEA) oder Pyridin (1.2–1.5 Äquivalente) hinzu. Diese Base dient als Säurefänger für das entstehende HCl.

  • Kühlen Sie die Reaktionsmischung auf 0 °C in einem Eisbad.

  • Fügen Sie das gewünschte Säurechlorid (z. B. Acetylchlorid, Benzoylchlorid; 1.1 Äquivalente) langsam tropfenweise hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2–16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und Sole.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Das Rohprodukt wird typischerweise durch Umkristallisation oder Säulenchromatographie an Kieselgel gereinigt.[8][9]

Wissenschaftliches Prinzip: Die N-Sulfonylierung führt eine Sulfonylgruppe (R'-SO₂) ein und bildet ein Sulfonamid. Die Sulfonamid-Gruppe ist ein wichtiger Baustein in vielen Arzneimitteln (z. B. Sulfonamid-Antibiotika). Sie ist ein exzellenter Wasserstoffbrücken-Akzeptor und kann die pKa-Werte benachbarter Gruppen beeinflussen. Die Reaktion verläuft analog zur Acylierung über einen nukleophilen Angriff des Amins auf das elektrophile Schwefelatom des Sulfonylchlorids.

Protokoll 3.2: N-Sulfonylierung mit einem Sulfonylchlorid

  • Lösen Sie die freie 3-Ethyl-5-fluoranilin-Base (1.0 Äquivalent) in wasserfreiem Pyridin oder einem Gemisch aus DCM und Pyridin (ca. 10:1) unter einer Inertgasatmosphäre. Pyridin agiert hier sowohl als Lösungsmittel als auch als Base.

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie das entsprechende Sulfonylchlorid (z. B. Methansulfonylchlorid, p-Toluolsulfonylchlorid; 1.1 Äquivalente) portionsweise oder als Lösung im Reaktionslösungsmittel langsam hinzu.

  • Rühren Sie die Mischung bei 0 °C für 30 Minuten und anschließend bei Raumtemperatur, bis die Reaktion laut DC-Analyse abgeschlossen ist (typischerweise 4–24 Stunden).

  • Aufarbeitung: Gießen Sie die Reaktionsmischung vorsichtig auf Eiswasser und säuern Sie mit 2 M HCl an, um überschüssiges Pyridin zu neutralisieren. Oft fällt das Produkt hierbei aus. Alternativ kann die angesäuerte wässrige Phase mit Ethylacetat extrahiert werden.

  • Waschen Sie die organische Phase mit Wasser und Sole.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie an Kieselgel.

Wissenschaftliches Prinzip: Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[10][11] Sie ermöglicht die Kupplung des Anilins mit Aryl- oder Heteroarylhalogeniden (oder -triflaten), was zu Diarylaminen führt.[12][13] Diese Reaktion erweitert den synthetischen Spielraum erheblich und ermöglicht die Einführung komplexer aromatischer Systeme. Die Reaktion wird durch einen Palladium(0)-Komplex katalysiert, der durch einen speziellen Phosphinliganden stabilisiert wird.[14]

Protokoll 3.3: Buchwald-Hartwig-Aminierung mit einem Arylbromid

  • Geben Sie in einen ofengetrockneten Schlenk-Kolben unter Inertgasatmosphäre: das Arylbromid (1.0 Äquivalent), die freie 3-Ethyl-5-fluoranilin-Base (1.2 Äquivalente), eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid (NaOtBu, 1.4 Äquivalente), einen Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1–5 mol%) und einen geeigneten Phosphinliganden (z. B. BINAP, Xantphos; 2–10 mol%).

  • Evakuieren Sie den Kolben und füllen Sie ihn mehrmals mit Inertgas (Stickstoff oder Argon).

  • Fügen Sie wasserfreies, entgastes Toluol oder Dioxan als Lösungsmittel hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren auf 80–110 °C.

  • Verfolgen Sie den Reaktionsverlauf mittels DC oder LC-MS. Die Reaktionszeiten können zwischen 2 und 24 Stunden liegen.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab, verdünnen Sie sie mit Ethylacetat und filtrieren Sie die Mischung durch eine kurze Säule aus Celite®, um den Katalysator zu entfernen.

  • Waschen Sie das Filtrat mit Wasser und Sole.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Das Produkt wird in der Regel durch Säulenchromatographie an Kieselgel aufgereinigt.

Visualisierung der Arbeitsabläufe und Reaktionen

Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf und die chemischen Transformationen.

SAR_Workflow cluster_prep Vorbereitung cluster_deriv Derivatisierung cluster_post Analyse Start 3-Ethyl-5-fluoranilin Hydrochlorid FreeBase Freie Anilinbase generieren (Protokoll 2.1) Start->FreeBase Acylierung N-Acylierung (Protokoll 3.1) FreeBase->Acylierung Wähle Strategie Sulfonylierung N-Sulfonylierung (Protokoll 3.2) FreeBase->Sulfonylierung Wähle Strategie Arylierung N-Arylierung (Protokoll 3.3) FreeBase->Arylierung Wähle Strategie Purify Reinigung (Säulenchromatographie/HPLC) Acylierung->Purify Sulfonylierung->Purify Arylierung->Purify Characterize Charakterisierung (NMR, MS, Reinheit) Purify->Characterize Assay Biologische Testung Characterize->Assay

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie.

Reactions Chemische Kernreaktionen Aniline1 R-NH₂ Reagent1 + R'-COCl (Base) Product1 -> R-NH-CO-R' Aniline2 R-NH₂ Reagent2 + R'-SO₂Cl (Base) Product2 -> R-NH-SO₂-R' Aniline3 R-NH₂ Reagent3 + Ar-Br (Pd-Kat., Ligand, Base) Product3 -> R-NH-Ar

Abbildung 2: Schematische Darstellung der drei Derivatisierungsstrategien.

Charakterisierung und Datenzusammenfassung

Jedes synthetisierte Derivat muss sorgfältig gereinigt und charakterisiert werden, um seine Identität und Reinheit zu bestätigen.[15][16][17] Standardmethoden umfassen:

  • Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR zur Bestätigung der Struktur.

  • Massenspektrometrie (MS): Zur Bestimmung des exakten Molekulargewichts.

  • Hochleistungsflüssigkeitschromatographie (HPLC): Zur Bestimmung der Reinheit.[3][18]

Die Ergebnisse sollten in einer Tabelle zusammengefasst werden, um den Vergleich innerhalb der Derivatserie zu erleichtern.

Tabelle 1: Beispielhafte Datenzusammenfassung für synthetisierte Derivate

Derivat-ID R'-Gruppe (Acyl/Sulfonyl/Aryl) Reaktionsmethode Ausbeute (%) MW ( g/mol ) Reinheit (HPLC, %) Wichtige ¹H-NMR-Signale (δ, ppm)
Cpd-01 -COCH₃ (Acetyl) N-Acylierung 85 183.20 >98 ~8.0 (s, 1H, NH), ~2.1 (s, 3H, CH₃)
Cpd-02 -SO₂CH₃ (Mesyl) N-Sulfonylierung 78 219.26 >99 ~9.5 (s, 1H, NH), ~3.0 (s, 3H, CH₃)
Cpd-03 -C₆H₅ (Phenyl) Buchwald-Hartwig 65 217.26 >97 Aromatischer Bereich (m, 9H), NH-Signal

| ... | ... | ... | ... | ... | ... | ... |

Fazit

Dieses Handbuch beschreibt eine systematische und wissenschaftlich fundierte Herangehensweise an die Derivatisierung von 3-Ethyl-5-fluoranilin-Hydrochlorid für SAR-Studien. Durch die Anwendung der detaillierten Protokolle für die Freisetzung der Base, N-Acylierung, N-Sulfonylierung und N-Arylierung können Forscher eine vielfältige Bibliothek von Analoga erstellen. Die sorgfältige Reinigung und Charakterisierung dieser Verbindungen ist die Grundlage für die anschließende biologische Testung und die Ableitung aussagekräftiger Struktur-Aktivitäts-Beziehungen, die letztendlich zur Entdeckung neuer und verbesserter Wirkstoffe führen.[1][19]

Referenzen

  • Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Journal of Fluorine Chemistry, 127(4-5), 588–591. Verfügbar unter: [Link]

  • Rhone-Poulenc Agrochimie. (1988). Process for the acylation of n,n-diallyl aniline. Google Patents. EP0322279B1. Verfügbar unter:

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl fluorosulfates with aniline using either palladium or nickel as catalyst. ResearchGate. Verfügbar unter: [Link]

  • Wikipedia-Autoren. (2023). Buchwald-Hartwig-Kupplung. Wikipedia. Verfügbar unter: [Link]

  • Organische-Chemie.ch. (n.d.). Buchwald-Hartwig-Kreuzkupplungs-Reaktion. Verfügbar unter: [Link]

  • Spektrum der Wissenschaft. (n.d.). Anilin-Derivate. Lexikon der Biologie. Verfügbar unter: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Verfügbar unter: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guides. WordPress. Verfügbar unter: [Link]

  • Publikationsserver UB Marburg. (n.d.). Bestimmung aromatischer Amine mit On-line-SPE/HPLC sowie mit GC/ECD nach Derivatisierung. Verfügbar unter: [Link]

  • Dasgupta, A., et al. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Therapeutic Drug Monitoring, 21(2), 201-207. Verfügbar unter: [Link]

  • Fisher Scientific. (n.d.). Anilin und substituierte Aniline. Verfügbar unter: [Link]

  • Wiley Analytical Science. (2018). Wirkstoff-Forschung. Verfügbar unter: [Link]

  • DGUV. (2019). Verfahren zur Bestimmung von aromatischen Aminen. DGUV Information 213-583. Verfügbar unter: [Link]

  • Linde Gas Deutschland. (n.d.). Sicherheitshinweise. Verfügbar unter: [Link]

  • Crossref. (2018). AML: Wirkstoff-Konjugat zur kombinierten Erstlinientherapie. Verfügbar unter: [Link]

  • Wiley Analytical Science. (2021). Analytik ubiquitärer, reaktiver Substanzen. Verfügbar unter: [Link]

  • Kopp, J. (n.d.). Flüssigchromatographische Bestimmung aliphatischer und aromatischer Amine mit 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazol. Verfügbar unter: [Link]

  • Publikationsserver UB Marburg. (2005). Analytik aromatischer Amine in wässrigen und biologischen Matrices. Verfügbar unter: [Link]

  • Linde. (n.d.). Sicherheitshinweis: Umgang mit Sauerstoff für medizinisches Personal. Verfügbar unter: [Link]

  • Stróżyńska, M. (n.d.). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. Verfügbar unter: [Link]

  • IndustrieGaseVerband. (2010). SICHERHEITSHINWEISE für den Umgang mit Sauerstoff im medizinischen Bereich. Verfügbar unter: [Link]

  • Gase-Partner. (n.d.). Wichtige Sicherheitshinweise zum Umgang mit Sauerstoff. Verfügbar unter: [Link]

  • fah-bonn.de. (n.d.). Optimierung und Validierung dünnschichtchromatographischer Verfahren in der Qualitätsanalytik von Phytopharmaka. Verfügbar unter: [Link]

  • Universität zu Köln. (2023). Entwicklung von Radiofluorierungsmethoden zur Herstellung von Tracern für die Positronen-Emissions-Tomographie. Verfügbar unter: [Link]

  • Uni Halle. (n.d.). Synthese und Charakterisierung neuer Funktioneller Farbstoffe aus 2-Amino-substituierten Fünfringheterocyclen. Verfügbar unter: [Link]

  • BASF SE. (n.d.). Verfahren zur reinigung von anilin. Google Patents. EP3994121A1. Verfügbar unter:

  • ResearchGate. (n.d.). Antiprotozoische Struktur‐Aktivitäts‐Beziehungen von synthetischen Leucinostatin‐Derivaten und Aufklärung ihres Wirkprinzips. Request PDF. Verfügbar unter: [Link]

  • Forschungszentrum Jülich. (2024). Schnelle und effiziente 18F-Markierung durch Pd-katalysierte S-Arylierung in wässrigem Medium. Verfügbar unter: [Link]

  • BASF SE. (n.d.). Verfahren zur reinigung von anilin aus gasphasenhydrierungen. Google Patents. WO2013139737A1. Verfügbar unter:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Ethyl-5-fluoroaniline Hydrochloride

Welcome to the Technical Support Center for the purification and handling of 3-Ethyl-5-fluoroaniline hydrochloride (CAS: 2639462-08-9). This compound is a highly valuable intermediate in active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 3-Ethyl-5-fluoroaniline hydrochloride (CAS: 2639462-08-9). This compound is a highly valuable intermediate in active pharmaceutical ingredient (API) synthesis. However, the unique electronic push-pull dynamics created by the electron-withdrawing fluorine atom and the electron-donating ethyl group make this molecule highly susceptible to aerial oxidation, thermal degradation, and hygroscopicity[1].

This guide is designed for research scientists and drug development professionals. It provides a self-validating framework to diagnose, troubleshoot, and resolve the most common purification bottlenecks encountered with this specific anilinium salt.

Diagnostic Workflow

Use the decision tree below to identify the optimal purification strategy based on the visual and physical symptoms of your crude batch.

Workflow Start Crude 3-Ethyl-5-fluoroaniline HCl Check1 Visual Inspection: Dark Red/Brown? Start->Check1 Sol1 Free-base (NaOH) & Vacuum Distill Check1->Sol1 Yes Check2 Aqueous Dissolution: Insoluble Tars? Check1->Check2 No Sol1->Check2 Sol2 Acidify (HCl) & Wash with Ether Check2->Sol2 Yes Check3 Recrystallization: Oiling Out? Check2->Check3 No Sol2->Check3 Sol3 Binary Solvent (EtOH/Ether) & Seed Crystals Check3->Sol3 Yes Pure Pure 3-Ethyl-5-fluoroaniline HCl Check3->Pure No Sol3->Pure

Diagnostic workflow for purifying 3-Ethyl-5-fluoroaniline hydrochloride.

Symptom-Based Troubleshooting Guide

Q: My 3-Ethyl-5-fluoroaniline hydrochloride has turned dark red/brown. How do I remove these oxidation products? A: Substituted anilines readily undergo aerial oxidation to form azo, azoxy, and polymeric quinoid impurities, turning the reagent a dark reddish-brown[2]. Because these impurities often co-crystallize with the hydrochloride salt, direct recrystallization is highly inefficient. Causality & Solution: The most effective method is to convert the salt back to its free base. By exploiting the vast vapor pressure difference between the volatile aniline derivative and the non-volatile polymeric tars, you can isolate the pure compound via vacuum distillation[3]. Once distilled, the pristine free base is re-salified.

Q: During recrystallization of the hydrochloride salt, the product "oils out" instead of forming crystals. What causes this and how can it be fixed? A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. 3-Ethyl-5-fluoroaniline hydrochloride is particularly prone to this in highly polar solvents because its melting point is lower than the temperature at which it saturates the solvent. Causality & Solution: You must adjust the solvent polarity to lower the solubility threshold at a temperature below the melting point of the salt. Switch to a binary solvent system (e.g., ethanol/diethyl ether). If oiling out still occurs, seed the solution with pure crystals or scratch the inside of the flask with a glass rod to provide nucleation sites.

Q: When I dissolve the salt in water, there is a persistent insoluble green/black residue. What is this? A: These are non-basic organic impurities, often unreacted fluorinated nitrobenzene starting materials or heavily cross-linked polymeric tars formed during the upstream reduction phase[4]. Causality & Solution: Since these impurities lack the basic amine group, they do not form water-soluble hydrochloride salts. You can easily remove them by dissolving the crude salt in dilute aqueous HCl (to ensure all amine is protonated) and washing the aqueous layer with a non-polar organic solvent (e.g., diethyl ether). The impurities partition into the organic layer, leaving the pure anilinium salt in the aqueous phase[4].

Quantitative Performance of Purification Strategies

Purification StrategyTarget ImpuritiesAverage Yield RecoveryPurity Achieved (HPLC)Key Advantage
Acid-Base Extraction Non-basic organics, unreacted nitrobenzenes85–90%>95.0%Removes neutral/polymeric tars without thermal stress.
Vacuum Distillation (Free Base) Oxidized quinoids, heavy oligomers75–80%>99.0%Absolute separation of non-volatile color bodies.
Anti-Solvent Recrystallization Trace isomers, residual inorganic salts60–70%>99.5%Ideal for final polishing and structural morphological control.

Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system , meaning you will perform in-process checks to guarantee the success of each step before proceeding.

Protocol A: Free-Basing, Vacuum Distillation, and Re-Salification

Objective: Complete removal of oxidized color bodies and heavy oligomers.

  • Step 1: Dissolution & Free-Basing

    • Action: Dissolve 10 g of crude 3-Ethyl-5-fluoroaniline HCl in 50 mL of deionized water. Slowly add 5M NaOH dropwise under vigorous stirring until the aqueous phase is strongly basic.

    • Causality: The hydroxide ions deprotonate the anilinium salt, forcing the lipophilic free base out of the aqueous solution.

    • Validation Check: Test the aqueous layer with pH paper; it must read >12. A distinct, oily organic layer must separate from the water.

  • Step 2: Extraction & Drying

    • Action: Extract the mixture with 3 x 30 mL of methyl tert-butyl ether (MTBE). Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Causality: MTBE selectively solvates the free base while leaving inorganic salts in the aqueous phase. Na₂SO₄ removes residual water that would otherwise cause bumping during distillation.

    • Validation Check: The organic solution must transition from cloudy to completely transparent after the addition of the drying agent.

  • Step 3: Vacuum Distillation

    • Action: Filter off the drying agent and evaporate the MTBE using a rotary evaporator. Transfer the crude oil to a short-path distillation apparatus and distill under high vacuum (<10 mmHg).

    • Causality: Vacuum distillation lowers the boiling point, preventing thermal decomposition or cleavage of the carbon-fluorine bond[3].

    • Validation Check: The main fraction should distill as a colorless to very pale-yellow liquid. A dark, tarry residue left in the boiling flask confirms the successful removal of impurities.

  • Step 4: Re-Salification

    • Action: Dissolve the distilled free base in anhydrous diethyl ether. Slowly bubble dry HCl gas or add a stoichiometric amount of 2M HCl in diethyl ether at 0°C.

    • Causality: Anhydrous conditions prevent the highly hygroscopic hydrochloride salt from absorbing water and turning into a slush[5].

    • Validation Check: Immediate precipitation of a stark white, crystalline solid confirms successful salification.

Protocol B: Anti-Solvent Recrystallization (Polishing)

Objective: Removal of trace isomers and residual inorganic salts.

  • Step 1: Dissolution

    • Action: Suspend the hydrochloride salt in a minimum volume of hot absolute ethanol (approx. 50°C).

    • Causality: Ethanol provides excellent solubility for the salt at elevated temperatures while allowing for controlled crystallization upon cooling.

    • Validation Check: The solution must be completely clear. If insoluble particulates remain, perform a hot gravity filtration.

  • Step 2: Anti-Solvent Addition

    • Action: Remove the solution from heat and slowly add cold diethyl ether dropwise until the solution becomes faintly turbid.

    • Causality: Diethyl ether acts as an anti-solvent, sharply decreasing the dielectric constant of the medium and forcing the polar hydrochloride salt out of solution[6].

    • Validation Check: The onset of turbidity indicates the exact saturation point has been reached. Do not add more ether once turbidity persists.

  • Step 3: Crystallization & Isolation

    • Action: Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Collect the crystals via vacuum filtration and wash with ice-cold ether.

    • Causality: Slow cooling promotes the formation of large, pure crystal lattices rather than trapping impurities in rapidly formed amorphous solids.

    • Validation Check: The isolated crystals should be free-flowing and white. The mother liquor should retain any yellow/brown tint.

Frequently Asked Questions (FAQs)

Q: Why is my 3-Ethyl-5-fluoroaniline hydrochloride highly hygroscopic compared to unsubstituted aniline HCl? A: The incorporation of fluorine atoms into the aromatic ring results in significant changes in polarity and electron distribution[1]. This alters the crystal lattice energy, often increasing the affinity for water molecules in the solid state. Always store the purified salt in a tightly sealed desiccator over a strong desiccant like P₂O₅ or Drierite.

Q: Can I use standard atmospheric distillation for the free base? A: No. Fluoroanilines are sensitive to thermal degradation. Atmospheric distillation requires temperatures that can induce polymerization or cleavage of the carbon-fluorine bond. Vacuum distillation is mandatory to lower the boiling point to a safe threshold[3].

Q: Is it safe to use standard filter paper for the hot gravity filtration of the acidic aqueous solution? A: Yes, but ensure the filter paper is compatible with dilute acids. For highly concentrated acidic solutions, glass microfiber filters are preferred to prevent cellulose degradation and subsequent contamination of your batch.

References

  • LookChem. "Purification of Aniline." Available at: [Link]

  • Reddit Chemistry Community. "Purify and dry aniline?" Available at: [Link]

  • Organic Syntheses. "p-Aminotetraphenylmethane." Available at: [Link]

  • US Patent 5,856,577A. "Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • Sciencemadness Discussion Board. "Purification of Aniline Hydrochloride." Available at: [Link]

  • Pharmaceutical Technology. "Fluorination Remains Key Challenge in API Synthesis." Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-Ethyl-5-fluoroaniline Cross-Coupling

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific kinetic and thermodynamic challenges of Buchwald-Hartwig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the specific kinetic and thermodynamic challenges of Buchwald-Hartwig aminations involving 3-Ethyl-5-fluoroaniline .

Mechanistic Causality: Why is 3-Ethyl-5-fluoroaniline Challenging?

When optimizing palladium catalyst loadings for 3-Ethyl-5-fluoroaniline, you are fighting a two-front war against catalyst deactivation and reduced nucleophilicity:

  • Electronic Deactivation (The Fluorine Effect): The highly electronegative 5-fluoro substituent exerts a strong inductive pull, significantly reducing the electron density on the primary amine. This sluggish nucleophilicity slows down the critical amine coordination and deprotonation steps in the catalytic cycle.

  • Off-Cycle Catalyst Poisoning (The Primary Amine Effect): Primary amines possess a high affinity for palladium. If the on-cycle reaction is slow (due to the fluorine atom), the primary aniline can displace the phosphine ligand, forming a catalytically dormant bis-amine palladium complex that stalls the reaction at low temperatures[1].

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Deact Off-Cycle Deactivation (Bis-amine Poisoning) Pd0->Deact Excess Primary Amine Low Temp PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination (3-Ethyl-5-fluoroaniline) PdII->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot PdAmido Pd(II) Aryl Amido Complex Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product Deact->Pd0 Heat / Bulky Ligand

Catalytic cycle of Buchwald-Hartwig amination highlighting off-cycle deactivation pathways.

Troubleshooting FAQs: Catalyst Loading & Reaction Stalling

Q1: My cross-coupling stalls at 1 mol% Pd loading, yielding only 30% product. Should I just spike in more catalyst? A1: Not necessarily. Stalling at 1-2 mol% loading with primary anilines is a classic symptom of the phosphine ligand being displaced by the substrate, forming a dormant complex[1]. Before increasing the loading, switch to a highly sterically hindered dialkylbiaryl monophosphine ligand (like BrettPhos) and ensure the reaction temperature is elevated (90–110 °C). The thermal energy is required to dissociate the off-cycle amine and drive the catalyst back into the active cycle[1]. If you must increase loading, modern palladium precatalysts (e.g., Buchwald G3/G4) at 2-3 mol% provide more reliable L-Pd(0) generation than traditional Pd(OAc)2[2].

Q2: How does the choice of base impact the required catalyst loading for this specific substrate? A2: The base must efficiently deprotonate the palladium-amine complex. Because 3-Ethyl-5-fluoroaniline is an aniline, it is moderately more acidic than an alkylamine, meaning it can be successfully deprotonated by milder bases[3]. While strong bases like NaOtBu are standard and promote rapid turnover, if your aryl halide partner is base-sensitive, you can use K3PO4 or Cs2CO3[2]. However, using weaker bases often requires a slight bump in catalyst loading (e.g., from 1% to 3%) or the addition of a water co-solvent to maintain the catalytic turnover rate[3].

Q3: I am observing hydrodehalogenation of my aryl halide instead of C-N coupling. How do I fix this? A3: Hydrodehalogenation occurs when the intermediate Pd(II) complex undergoes reduction instead of reductive elimination. The electron-poor nature of 3-Ethyl-5-fluoroaniline slows down the productive C-N bond formation, giving side reactions time to compete. To suppress this, increase the steric bulk of your ligand to accelerate reductive elimination and ensure your solvents are rigorously anhydrous and degassed[2].

Quantitative Optimization Matrix

Use the following table to benchmark your current conditions against the optimized parameters for deactivated primary anilines.

VariableStandard ConditionOptimized for 3-Ethyl-5-fluoroanilineMechanistic Rationale
Palladium Source Pd2(dba)3 (1.0 mol%)BrettPhos Pd G3 (2.0 - 4.0 mol%)G3 precatalysts rapidly generate a 1:1 L-Pd(0) active species, preventing premature aggregation and overcoming the slow kinetics of the fluoroaniline[2].
Ligand BINAP or dppfBrettPhos or GPhosExtreme steric bulk prevents the primary aniline from binding twice and displacing the phosphine ligand[1].
Base NaOtBu (1.5 eq)NaOtBu or K3PO4 (2.0 eq)Anilines are acidic enough for weak bases like K3PO4, which improves functional group tolerance[3].
Temperature 60 °C90 - 110 °CHigher thermal energy is strictly required to reactivate dormant off-cycle Pd-amine complexes[1].

Self-Validating Experimental Protocol: Catalyst Loading Screen

To find the absolute minimum catalyst loading without sacrificing yield, you must run a parallel kinetic screen. This protocol is designed as a self-validating system : by incorporating an internal standard (IS) from the very beginning, any discrepancy between the consumption of the aryl halide and the formation of the product immediately flags side reactions (like homocoupling or hydrodehalogenation) versus simple catalyst deactivation.

Protocol Prep 1. Stock Prep (Substrates + IS) Dose 2. Catalyst Dosing (0.5% to 5% Pd) Prep->Dose React 3. Thermocycling (100°C, 16h) Dose->React Sample 4. Kinetic Aliquots (t=1, 4, 8, 16h) React->Sample Analyze 5. LC-MS Analysis (Yield vs. Time) Sample->Analyze

Workflow for self-validating parallel kinetic screening of catalyst loading.

Step-by-Step Methodology
  • Stock Solution Preparation (The Control): In an argon-filled glovebox, prepare a master stock solution in anhydrous, degassed toluene containing:

    • 3-Ethyl-5-fluoroaniline (1.2 equivalents)

    • Aryl halide partner (1.0 equivalent)

    • 4,4'-di-tert-butyl-1,1'-biphenyl (0.5 equivalents) — This acts as the inert internal standard (IS) for LC-MS quantification.

  • Base Distribution: Add the selected base (e.g., NaOtBu, 1.5 eq) to five separate oven-dried reaction vials equipped with magnetic stir bars.

  • Catalyst Dosing (The Variable): Dose BrettPhos Pd G3 precatalyst into the vials to achieve final loadings of 0.5%, 1.0%, 2.0%, 3.0%, and 5.0% mol. The use of a precatalyst ensures a precise 1:1 Ligand-to-Metal ratio, eliminating the variability of in-situ ligand complexation[2].

  • Reaction Initiation: Transfer equal aliquots of the master stock solution to each vial. Seal the vials with PTFE-lined septa, remove them from the glovebox, and place them in a pre-heated aluminum block at 100 °C.

  • Kinetic Sampling & Validation: At t = 1h, 4h, 8h, and 16h, pierce the septa with a micro-syringe and extract a 10 µL aliquot. Quench immediately in 1 mL of LC-MS grade acetonitrile.

    • Self-Validation Check: Analyze via LC-MS. If the mass balance (Product + Remaining Aryl Halide) relative to the IS drops below 95%, your catalyst is not just stalling; it is actively catalyzing a destructive side reaction. If the mass balance is preserved but the reaction stops at 40% yield, you have confirmed off-cycle catalyst poisoning, dictating a need for higher loading or a bulkier ligand.

References[4] Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEddNvbfyLC-FMLZWFgL6vYaUe7imvHtlMtl1bywkpK8fZekmhuDnUmGH7s7SevlaUMKbSEwOCR4Ni-Sw_XkHbwn7xma-1sKtvDSOnLh6t8Xn0X-tLnWxHBfjZzowppOdWPPR4nJVPNRXS4RYRocB93WL4etz9FI9QyzgaHh-cF7i_Tbc4Xz_JOfOPw-Cj-mgF1cLpv02P3VmduyiEn4mQfGXsFT-POMocCe6WcKtn39Cziiad-qLBqZXCGl8fafzY_tUaLfYBFKlN5SrbyW5m3fw5ZuexX3vnJ0fJ0ihuu0dOVOriw-Q==[2] BenchChem. "Optimization of Buchwald-Hartwig amination conditions." BenchChem Tech Support. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ODf2Txoi0lWiZMDO-eZlxLzSTtxyOKxD39uWcYlOujXkz-yJZZHuGu3sme_ImzqDIhu9E3sQhOIx1jiZUqXpq-uzPhka47t0rfr-LBuqi0EPm70skR2mJApvhyOtERC-FeXCijYcLk6huzzS9AROFcN6Kg6okVZOfhBkf2jiZfBPGHj2JkFTG_74A7KTV_P95w==[3] The Journal of Organic Chemistry. "Role of the Base in Buchwald–Hartwig Amination." ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnbTxBMDILOGJSGfQGKqvSJeH9hujA1QJFDIgZeGwQZhdTy_GL3qsfNpdhExj0_9hJxjPpMkE79wJiTTuN_c6KjWHVyVRwf0D9hPKoIYl3cHGMaYOmSf_Mwdat2PA2iDUT1-8YGw==[1] DSpace@MIT. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." Massachusetts Institute of Technology. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtfGmv5OUItuzCTDFfcUYMq2QDTLqXDLxH1XKtVHf1eqc_wHZhrVZj1Qkd9hrPLPWJb2biEcT28ou-7z800tAdc97ddxifnhXdTvt9m1AYkcVqfgOR5Z-APdXGervr0dYMZcPxPIY=

Sources

Troubleshooting

Technical Support Center: Impurity Management in 3-Ethyl-5-fluoroaniline Hydrochloride Synthesis

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the synthesis of 3-ethyl-5-fluoroaniline hydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the synthesis of 3-ethyl-5-fluoroaniline hydrochloride. The transition-metal catalyzed reduction of nitroarenes is a primary method for synthesizing functionalized anilines[1]. However, the presence of a labile C–F bond and the highly reactive nature of aniline intermediates demand strict chemoselectivity to prevent yield-destroying side reactions[2].

Below, you will find mechanistic troubleshooting guides, quantitative impurity profiles, and self-validating protocols designed to ensure high-purity API intermediate generation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the catalytic hydrogenation of 1-ethyl-3-fluoro-5-nitrobenzene, I am observing significant loss of the fluorine atom. Why is this happening, and how can I prevent it? The Causality: You are observing Hydrodefluorination (HDF). The C–F bond in fluoroarenes is highly polar. Standard palladium-on-carbon (Pd/C) catalysts are highly active and frequently promote unwanted HDF via oxidative addition into the C–F bond or through a concerted nucleophilic attack mechanism[3]. The Solution: Switch your catalyst system. Platinum-on-carbon (Pt/C) exhibits a much lower propensity for C–F insertion. For complete suppression, utilize vanadium-doped Pt/C or specific intermetallic nanoparticles (e.g., Pd3Pb), which have been shown to selectively reduce the nitro group while leaving the C–F bond completely intact[1].

Q2: My reaction mixture is turning deep orange/red, and LC-MS shows high-molecular-weight byproducts. What is the mechanism behind this? The Causality: You are generating azo and azoxy condensation products. The reduction of a nitro group proceeds sequentially through nitroso and hydroxylamine intermediates. If hydrogen mass transfer is poor (low agitation or low H₂ pressure), the nitroso intermediate accumulates and rapidly condenses with the hydroxylamine species to form azo(xy) dimers[1][2]. The Solution: This is a kinetics issue. Increase your reactor's agitation rate (e.g., >1000 rpm) to eliminate gas-liquid mass transfer limitations, ensure a constant H₂ pressure of at least 3–5 bar, and verify that your catalyst is not poisoned.

Q3: How do I prevent the final 3-ethyl-5-fluoroaniline hydrochloride salt from discoloring during isolation? The Causality: Anilines are basic, electron-rich compounds that rapidly undergo aerial oxidation to form intensely colored quinone imines[4][5]. Furthermore, performing salt formation in aqueous or alcoholic media can trap these oxidized impurities and residual water within the crystal lattice, leading to long-term degradation[6]. The Solution: Isolate the free base under a strict inert atmosphere (N₂) and perform the salt formation in an anhydrous, non-polar solvent system (e.g., toluene/diethyl ether). Using anhydrous HCl gas or HCl in dioxane ensures the salt precipitates cleanly while oxidation products remain soluble in the mother liquor[6].

Part 2: Visualizing the Reaction Dynamics

To understand the divergence between the desired product and critical impurities, refer to the mechanistic pathway below.

Pathway Nitro 1-Ethyl-3-fluoro- 5-nitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso +H2 Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H2 Azo Azo/Azoxy Impurities Nitroso->Azo Condensation Aniline 3-Ethyl-5-fluoroaniline (Desired) Hydroxylamine->Aniline +H2 Hydroxylamine->Azo Condensation HDF 3-Ethylaniline (HDF Impurity) Aniline->HDF C-F Cleavage

Nitro reduction pathway showing desired aniline vs. azo/azoxy and HDF impurities.

Part 3: Quantitative Data Summaries

Table 1: Catalyst Selection & Chemoselectivity Profiles

Data reflects standard optimization metrics for fluoroarene reduction.

Catalyst SystemHydrodefluorination (HDF)Azo/Azoxy FormationAniline YieldRecommended Application
Pd/C (Standard) High (>10%)LowModerateNot recommended (Promotes C–F cleavage)
Pt/C (Standard) Moderate (2–5%)ModerateGoodBaseline screening; requires strict kinetic control
Pt/C + V-dopant Very Low (<0.1%)LowExcellentIdeal for industrial fluoroaniline synthesis
Intermetallics (Pd₃Pb) Very LowVery LowExcellentAdvanced chemoselective applications
Table 2: Common Impurities and Analytical Markers
ImpurityMechanism of FormationAnalytical Marker (LC-MS / NMR)Mitigation Strategy
3-Ethylaniline Hydrodefluorination (HDF)m/z 122.1 [M+H]⁺; Loss of ¹⁹F signalUtilize Pt-based or poisoned catalysts
Azo Dimers Nitroso-hydroxylamine condensationm/z 291.1 [M+H]⁺; Deep orange colorIncrease H₂ pressure and agitation rate
Quinone imines Aerobic oxidation of free baseBroad NMR peaks, dark red/brown colorStrict inert atmosphere handling
Free base carryover Incomplete HCl salt formationVariable melting pointUse stoichiometric excess of anhydrous HCl

Part 4: Self-Validating Experimental Protocols

The following workflow guarantees the high-purity synthesis of the target hydrochloride salt. Every step includes a self-validating In-Process Control (IPC) to ensure the system is functioning as intended before proceeding.

Workflow Step1 1. Chemoselective Hydrogenation (Pt/C, V-doped, H2) Step2 2. Inert Filtration & Concentration (N2 atmosphere) Step1->Step2 Step3 3. Solvent Exchange (Transfer to Anhydrous Toluene) Step2->Step3 Step4 4. Anhydrous HCl Gas/Ether Addition (Strict Temp Control) Step3->Step4 Step5 5. Crystallization & Washing (Cold Toluene/Ether) Step4->Step5 Step6 6. Vacuum Desiccation (Pure HCl Salt) Step5->Step6

Step-by-step workflow for the synthesis and isolation of 3-ethyl-5-fluoroaniline HCl.

Protocol A: Chemoselective Hydrogenation of 1-Ethyl-3-fluoro-5-nitrobenzene

Objective: Reduce the nitro group to the amine while completely suppressing HDF and azo dimerization.

  • Reactor Charging: To a high-pressure Parr reactor, add 1-ethyl-3-fluoro-5-nitrobenzene (1.0 eq) and anhydrous ethanol (10 volumes). Add 1% V-doped Pt/C catalyst (5 wt% relative to substrate).

    • Causality: Ethanol provides excellent hydrogen solubility, while the vanadium dopant electronically modifies the platinum to prevent oxidative addition into the C–F bond.

  • Purging: Seal the reactor and purge with N₂ (3 cycles, 5 bar) followed by H₂ (3 cycles, 5 bar) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor to 4 bar H₂. Initiate vigorous stirring at 1000 rpm and maintain the internal temperature at 25–30 °C.

    • Causality: High agitation prevents the buildup of the nitroso intermediate, effectively shutting down the azo condensation pathway.

  • Self-Validation (IPC): After H₂ uptake ceases, sample the reaction under N₂. Run an HPLC assay. The reaction is validated to proceed when starting material is <0.1% and the HDF impurity (3-ethylaniline) is <0.5%.

  • Filtration: Filter the mixture through a pad of Celite under a strict N₂ atmosphere to remove the catalyst.

Protocol B: Anhydrous Hydrochloride Salt Formation

Objective: Convert the oxidation-prone free base into a stable, highly pure crystalline salt.

  • Solvent Exchange: Concentrate the ethanolic filtrate from Protocol A under reduced pressure (max bath temp 35 °C to prevent thermal degradation). Reconstitute the resulting oil in anhydrous toluene (10 volumes).

  • Cooling: Transfer the toluene solution to a jacketed crystallizer purged with N₂. Cool the system to 0–5 °C.

  • Salt Formation: Dropwise, add 2.0 M anhydrous HCl in diethyl ether (1.1 eq) while maintaining the internal temperature below 10 °C.

    • Causality: Anhydrous HCl prevents water entrapment. Toluene acts as an anti-solvent for the salt but keeps oxidized organic impurities fully dissolved[6].

  • Self-Validation (IPC): Ensure the pH of the mother liquor (tested via wetted indicator paper) is acidic (pH < 2), confirming complete consumption of the free base.

  • Isolation: Filter the resulting white precipitate under N₂. Wash the filter cake twice with cold anhydrous diethyl ether.

  • Drying: Transfer the solid to a vacuum desiccator and dry at 40 °C until constant weight is achieved[6].

References

  • Azo(xy)
  • Source: Thieme Connect (thieme-connect.de)
  • Source: ResearchGate (researchgate.net)
  • Source: Organic Syntheses (orgsyn.org)
  • Source: LookChem (lookchem.com)
  • Purify and dry aniline?

Sources

Optimization

Preventing decomposition of 3-Ethyl-5-fluoroaniline hydrochloride during storage

Welcome to the Technical Support Center for substituted aniline derivatives. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated and alkylated aniline salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for substituted aniline derivatives. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of halogenated and alkylated aniline salts. 3-Ethyl-5-fluoroaniline hydrochloride is a highly valuable building block in medicinal chemistry and drug development, but its specific structural features make it uniquely susceptible to environmental degradation.

This guide provides field-proven, mechanistically grounded protocols to prevent decomposition during storage, ensuring the integrity of your downstream assays and synthetic yields.

Part 1: Mechanisms of Degradation (The Causality)

To effectively prevent degradation, we must first understand the thermodynamic and kinetic drivers of decomposition. While the hydrochloride salt form protonates the amine—reducing its nucleophilicity and making it more stable than the free base—it is not immune to degradation.

  • Oxidative Polymerization: The compound exists in an acid-base equilibrium. When trace moisture is introduced, the salt can dissociate, exposing the highly reactive free aniline moiety. Atmospheric oxygen reacts with this free amine to form aminium radical cations, which subsequently couple into highly conjugated quinone imines and polyaniline-like oligomers. This manifests visually as a color shift from a white powder to a dark brown or greenish solid.

  • Hygroscopicity and Hydrolysis: Aniline hydrochloride salts are inherently 1[1]. Absorbed water acts as a localized solvent, facilitating the proton transfer that accelerates the oxidation cascade.

  • Photolysis: Exposure to UV and visible light lowers the activation energy required for radical initiation, acting as a catalyst for 2[2].

DegradationMechanisms A 3-Ethyl-5-fluoroaniline HCl (Stable Salt) B Moisture Absorption A->B High Humidity D Light / UV Exposure A->D Improper Storage E Oxygen (Air) A->E Poor Sealing C Free Amine Exposure B->C Dissociation F Aminium Radical C->F e- loss D->F Radical Initiation E->F Oxidation G Quinone Imines & Oligomers (Dark Discoloration) F->G Polymerization

Logical mapping of 3-Ethyl-5-fluoroaniline HCl degradation pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: My newly purchased 3-Ethyl-5-fluoroaniline hydrochloride has turned from a white powder to a greenish-brown solid. What happened, and can I still use it? A1: The discoloration is a direct visual indicator of 3[3]. When exposed to air and light, the aniline moiety oxidizes to form highly conjugated oligomeric impurities[4]. Recommendation: Do not use heavily discolored batches for yield-sensitive or high-purity biological assays. These polymeric impurities can poison metal catalysts (like Palladium) in downstream cross-coupling reactions. You must recrystallize the salt or procure a fresh batch.

Q2: The salt has formed hard clumps in the vial, but the color is still mostly white. Is it compromised? A2: Clumping is the primary symptom of moisture absorption due to the compound's 1[1]. While the chemical structure may still be largely intact (indicated by the lack of dark discoloration), the absorbed water artificially inflates the molecular weight. Weighing a clumped, hydrated sample will lead to inaccurate stoichiometric calculations. Recommendation: The material must be dried using a low-temperature vacuum protocol before use to restore its anhydrous mass.

Q3: Can I dry the clumpy salt in a standard laboratory oven at 110°C? A3: Absolutely not. While standard aniline hydrochloride melts around 198°C, applying high heat in the presence of ambient oxygen rapidly accelerates thermal decomposition and oxidation. You will effectively bake and ruin the compound. For stubborn moisture, a 5 can be used[5].

Part 3: Standard Operating Protocols (SOPs)

SOP 1: Self-Validating Vacuum Desiccation (Moisture Removal)

Causality: Vacuum lowers the vapor pressure of water, allowing moisture removal without the thermal stress that causes oxidation.

  • Preparation: In a dry environment (preferably a glovebag or low-humidity room), gently crush the clumped 3-Ethyl-5-fluoroaniline hydrochloride using an agate mortar and pestle to increase the surface area.

  • Transfer: Spread the powder evenly onto a pre-weighed (tared) glass watch glass. Record the initial mass.

  • Vacuum Drying: Place the watch glass in a vacuum desiccator containing a fresh, high-capacity desiccant (e.g., phosphorus pentoxide or indicating Drierite). Apply a high vacuum (≤ 10 mbar) at room temperature.

  • Validation (Constant Mass Check): After 4 hours, break the vacuum with dry Argon or Nitrogen gas. Weigh the watch glass. Repeat the drying cycle until two consecutive weighings are within 0.5 mg of each other. This self-validating step ensures 100% moisture removal without relying on arbitrary timeframes.

SOP 2: Inert Aliquoting and Long-Term Storage

Causality: Isolating the compound from oxygen, moisture, and photons completely halts the degradation cascade.

  • Atmosphere Control: Transfer the primary container into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Divide the bulk material into single-use amounts in small amber glass vials. Why single-use? Repeatedly opening a bulk container on the benchtop introduces trace moisture and oxygen, cumulatively degrading the stock over time.

  • Sealing: Cap the vials with PTFE-lined septa (which are impermeable to moisture, unlike standard silicone). Wrap the caps tightly with Parafilm.

  • Temperature Control: Store the sealed amber vials in a desiccator cabinet placed inside a -20°C freezer.

StorageWorkflow A Bulk Chemical Receipt B Argon Glovebox Transfer A->B Immediate C Single-Use Aliquoting B->C O2 < 1ppm D Amber Vials + PTFE Caps C->D Block UV E -20°C Storage (Desiccated) D->E Halt Kinetics

Optimized inert storage workflow for aniline hydrochloride derivatives.

Part 4: Quantitative Storage Data

To guide your laboratory's inventory management, refer to the following stability matrix based on storage conditions.

Storage ConditionAtmosphereLight ExposureTemperatureExpected Shelf LifeExpected Purity Retention
Optimal (SOP 2) Argon (Glovebox)Dark (Amber Vial)-20°C> 24 months> 99.5% (White powder)
Standard Nitrogen BleedDark (Amber Vial)4°C12 - 18 months~ 98.0% (Off-white)
Suboptimal Ambient Air (Sealed)Dark (Clear Vial in Box)25°C3 - 6 months< 95.0% (Slight yellowing)
Poor Ambient Air (Open)Ambient Lab Light25°C< 1 week< 80.0% (Dark brown/clumping)

References

  • Title: Best practices for handling air and light-sensitive aniline hydrochloride compounds | Source: benchchem.com | URL: 3

  • Title: Technical Support Center: Effective Drying of Aniline Hydrochloride Salts | Source: benchchem.com | URL: 5

  • Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 1

  • Title: Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds | Source: nih.gov | URL: 2

  • Title: Solid-state oxidation of aniline hydrochloride with various oxidants | Source: researchgate.net | URL: 4

Sources

Troubleshooting

Strategies for regioselective functionalization of 3-Ethyl-5-fluoroaniline

Topic: Regioselective Functionalization of 3-Ethyl-5-fluoroaniline Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. This portal provides mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Regioselective Functionalization of 3-Ethyl-5-fluoroaniline Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This portal provides mechanistic diagnostics, troubleshooting guides, and validated Standard Operating Procedures (SOPs) for the regioselective functionalization of 3-Ethyl-5-fluoroaniline—a highly valuable but synthetically challenging building block in medicinal chemistry.

System Diagnostic: Mechanistic Logic & Steric Mapping

Before attempting functionalization, it is critical to understand the reinforcing electronic effects and competing steric environments of this substrate.

The molecule possesses three directing groups:

  • -NH₂ (C1): Strongly activating, ortho/para directing.

  • -Ethyl (C3): Weakly activating, ortho/para directing.

  • -Fluoro (C5): Weakly deactivating, ortho/para directing.

Electronically, all three groups synergistically direct electrophiles to the C2, C4, and C6 positions . However, the synthetic outcome is dictated entirely by steric hindrance and directed metalation .

MechanisticLogic Substrate 3-Ethyl-5-fluoroaniline C2 C2 Position Highly Hindered (Between NH2 & Ethyl) Substrate->C2 Disfavored C4 C4 Position Para to NH2 (EAS Favored) Substrate->C4 Steric Relief C6 C6 Position Ortho to NH2 (C-H Act. Favored) Substrate->C6 Directed Metalation

Fig 1: Mechanistic logic and steric hindrance map for 3-Ethyl-5-fluoroaniline functionalization.

Frequently Asked Questions (FAQs)

Q: Why am I getting inseparable mixtures during standard electrophilic halogenation? A: Because C4 and C6 have similar steric accessibility and identical electronic activation, standard reagents (like NBS or Br₂) cannot discriminate between them. This typically results in a ~1:1 mixture of C4 and C6 substituted products. To resolve this, you must artificially alter the steric environment (See Protocol A).

Q: Can I use the C5 fluorine atom as a functional handle? A: Yes, but proceed with caution. Ortho-fluoroanilines are highly susceptible to nucleophilic activation of the C-F bond (defluoroamination). If you are performing a Buchwald-Hartwig amination or using stoichiometric titanium complexes, you may unintentionally cleave the C-F bond 1.

Troubleshooting Guides (Support Tickets)

🎫 Ticket #1044: Poor Regiocontrol in Ir-Catalyzed C-H Borylation
  • User Query: "When attempting C-H borylation of 3-Ethyl-5-fluoroaniline using [Ir(OMe)(COD)]₂ and standard B₂pin₂, I am isolating a 1:1.5 mixture of C4 and C6 borylated products. How can I drive this to a single regioisomer?"

  • Root Cause Analysis: Standard diboron reagents like B₂pin₂ are purely sterically driven. Because C4 and C6 offer similar steric relief, the iridium catalyst attacks both.

  • Resolution: Modulate the diboron partner. By switching from B₂pin₂ to B₂bg₂ (which features an ethyl pendant group), the reagent interacts favorably with the aniline's free -NH₂ group via non-covalent coordination. This directs the active iridium catalyst exclusively to the C6 position, overriding the baseline steric preference 2.

🎫 Ticket #1089: Unwanted Defluoroamination during C-N Cross-Coupling
  • User Query: "During a cross-coupling reaction using a secondary amine and a strong base (KOtBu), mass spec indicates the loss of the fluorine atom (M-19). What is happening?"

  • Root Cause Analysis: The fluorine atom is ortho to the activating amine group. Under strongly basic conditions, or in the presence of specific transition metals (e.g., Ti or Ni), the C-F bond undergoes nucleophilic activation, leading to defluoroamination 1.

  • Resolution: Switch to a milder base (e.g., Cs₂CO₃) and lower the reaction temperature to <80°C. If defluorination persists, consider transiently protecting the aniline nitrogen to reduce the electron density facilitating the C-F cleavage.

TroubleshootingWorkflow Start Issue: Poor Regioselectivity Check Identify Reaction Type Start->Check EAS Electrophilic Substitution Check->EAS CHA C-H Activation Check->CHA Sol1 Apply N-Pivaloyl Protection (Forces C4 Selectivity) EAS->Sol1 Steric Shielding Sol2 Use B2bg2 Ligand (Forces C6 Ortho-Selectivity) CHA->Sol2 Ligand Control

Fig 2: Decision tree for resolving regioselectivity issues in 3-Ethyl-5-fluoroaniline workflows.

Quantitative Data Summaries

The table below summarizes the expected regioselectivity profiles based on the chosen functionalization strategy.

Functionalization StrategyReagents / CatalystMajor SiteYield (%)Selectivity (C4:C6)
Unprotected BrominationNBS, DMF, 0°CC4 + C685%1.2 : 1
Protected Bromination 1. Piv-Cl 2. NBSC4 78% >99 : 1
Standard C-H BorylationIr(OMe)(COD)₂, B₂pin₂C4 + C665%1 : 1.5
Directed C-H Borylation Ir(OMe)(COD)₂, B₂bg₂C6 82% 1 : >99

Validated Experimental Protocols

Protocol A: Regioselective C4-Bromination via Transient N-Protection

This protocol utilizes steric shielding to force electrophilic aromatic substitution exclusively to the C4 position.

  • N-Pivaloyl Protection:

    • Causality: The bulky tert-butyl group of the pivaloyl moiety rotates to minimize A-1,3 strain, projecting a massive steric shield over the C2 and C6 positions. This shuts down ortho-reactivity.

    • Procedure: Dissolve 3-Ethyl-5-fluoroaniline (1.0 equiv) in DCM. Add Et₃N (1.5 equiv) and cool to 0°C. Dropwise add Pivaloyl chloride (1.1 equiv). Stir for 2 hours at room temperature.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) should show complete consumption of starting material (R_f ~0.6) to a new, lower R_f spot (~0.4). ¹H NMR will show the disappearance of the broad -NH₂ singlet (~3.5 ppm) and the appearance of an amide -NH singlet (~7.8 ppm).

  • Regioselective Bromination:

    • Procedure: Dissolve the protected intermediate in DMF. Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 equiv) in portions. Stir for 4 hours in the dark.

    • Workup: Quench with saturated aqueous Na₂S₂O₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection:

    • Procedure: Reflux the crude brominated intermediate in 6M HCl/EtOH (1:1) for 12 hours. Neutralize with NaOH and extract to yield pure 4-bromo-3-ethyl-5-fluoroaniline.

Protocol B: Directed Ortho-C6-H Borylation

This protocol leverages ligand-directed transition metal catalysis to achieve perfect ortho-selectivity 2.

  • Catalyst Preparation:

    • Procedure: In a nitrogen-filled glovebox, mix[Ir(OMe)(COD)]₂ (1.5 mol %) and dtbpy (3.0 mol %) in dry THF. Stir for 10 minutes until the solution turns deep red.

  • Borylation:

    • Causality: Unlike B₂pin₂, the B₂bg₂ diboron reagent interacts with the free amine, creating a transient directing effect that forces the Ir-catalyst to activate the C6-H bond selectively.

    • Procedure: Add B₂bg₂ (0.5 equiv) and 3-Ethyl-5-fluoroaniline (1.0 equiv) to the catalyst solution. Seal the vessel, remove from the glovebox, and heat at 80°C for 16 hours.

    • Validation Checkpoint: GC-MS analysis of the crude mixture should indicate a single major product mass corresponding to the mono-borylated species. ¹¹B NMR will show a characteristic singlet around 30-33 ppm.

  • Workup:

    • Procedure: Filter through a short pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography (neutral alumina is recommended to prevent deborylation).

References

  • An In-depth Technical Guide to the Properties of Halogenated Anilines Source: Benchchem URL
  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner Source: NIH / PMC URL
  • Regioselective, Nucleophilic Activation of C-F Bonds in o-Fluoroanilines Source: ResearchGate URL
  • Regio- and Stereoselective Allylation of Anilines with Aryl Allenes in Hexafluoroisopropanol Solvent Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting 3-Ethyl-5-fluoroaniline Reaction Byproducts

As a critical building block in pharmaceutical synthesis, 3-Ethyl-5-fluoroaniline features a unique electronic push-pull system—an electron-donating ethyl group and an electron-withdrawing fluorine atom. While this makes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in pharmaceutical synthesis, 3-Ethyl-5-fluoroaniline features a unique electronic push-pull system—an electron-donating ethyl group and an electron-withdrawing fluorine atom. While this makes it highly versatile, it also introduces competing electronic effects that frequently lead to unexpected byproducts during amidation, cross-coupling, and nucleophilic aromatic substitution.

This guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and self-validating protocols to characterize and mitigate these side reactions.

Section 1: Mechanistic Insights into Common Byproducts (FAQs)

Q1: During transition metal-catalyzed cross-coupling, my LC-MS shows a major impurity with a mass loss of 18 Da relative to the expected product. What is this, and why does it form? A: A mass loss of 18 Da (loss of Fluorine [-19 Da] and addition of Hydrogen [+1 Da]) is the classic signature of a reductive defluorination byproduct . The C-F bond is typically strong, but in the presence of strong reducing agents or specific transition metals, the electron-withdrawing nature of the fluorine atom makes the ring susceptible to reductive cleavage. This process is often mediated by reactive carbanion intermediates. Mitigation: Evaluate the oxidation state of your catalyst. Consider switching to a less electron-rich ligand, or avoid highly reducing environments (such as those containing zero-valent metals) that facilitate C-F bond insertion.

Q2: When performing N-alkylation or amidation, I observe multiple higher-mass peaks rather than a single product. How do I control this? A: You are likely observing polyalkylated species or over-reaction byproducts. The primary amine of 3-ethyl-5-fluoroaniline is highly nucleophilic. Even when targeting mono-alkylation, the initial product (a secondary amine) can remain sufficiently nucleophilic to react again with the alkyl halide, leading to tertiary amines or quaternary ammonium salts. This polyalkylation is a documented challenge when starting with functionalized fluoroanilines. Mitigation: The ethyl group at the 3-position provides slight steric hindrance but also donates electron density, maintaining the amine's nucleophilicity. To prevent over-alkylation, use strict stoichiometric control (0.95 eq of alkylating agent), lower the reaction temperature, or employ a reductive amination pathway instead of direct alkylation.

Q3: My reaction mixture rapidly turns dark brown, and I am isolating azo or nitroso compounds. What is the root cause? A: Aromatic amines are highly susceptible to oxidation , especially when exposed to air (O2) in the presence of transition metals or basic conditions. A yellow or brownish tint in the starting material or reaction mixture strongly suggests the presence of oxidation products. The amine oxidizes to a nitroso intermediate, which can then couple with unreacted aniline to form highly colored azo byproducts. The electron-donating ethyl group increases the electron density on the ring, making the amine more prone to oxidation than a standard fluoroaniline, which itself is already a reactive primary arylamine[1]. Mitigation: Always purge reaction vessels with inert gas (Ar or N2) and use freshly distilled or degassed solvents.

Section 2: Diagnostic Workflows & Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems. The following protocols are designed to not only identify the byproduct but also confirm the success of your mitigation strategy.

Protocol A: High-Resolution LC-MS Profiling for Byproduct Identification

Purpose: Rapid identification of defluorination, polyalkylation, and oxidation.

  • Sample Preparation: Quench a 50 µL aliquot of the reaction mixture with 500 µL of cold, HPLC-grade methanol. Filter through a 0.22 µm PTFE syringe filter to remove precipitated salts or catalyst sludge.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Analysis: Operate the MS in positive electrospray ionization (ESI+) mode.

    • Self-Validation Check: Locate the exact mass of the intended product. If the [M+H]+ peak is accompanied by a distinct peak at [M+H−18]+ , reductive defluorination has occurred. Peaks corresponding to [M+H+(Alkyl−H)]+ indicate polyalkylation.

Protocol B: Isolation and NMR Structural Elucidation

Purpose: Definitive structural confirmation of the isolated impurity.

  • Isolation: Scale up the reaction to 1 mmol. Purify the crude mixture using Preparative HPLC, specifically collecting the anomalous peaks identified in Protocol A. Lyophilize the fractions to obtain the pure byproduct as a solid or oil.

  • 19 F NMR Analysis: Dissolve 5 mg of the byproduct in 0.5 mL of DMSO- d6​ . Acquire a 19 F NMR spectrum (typically 376 MHz).

    • Self-Validation Check: The starting 3-ethyl-5-fluoroaniline exhibits a distinct 19 F signal (typically around -110 to -115 ppm). If the isolated byproduct lacks a 19 F signal entirely, defluorination is definitively confirmed.

  • 1 H NMR Analysis: Analyze the aromatic region (6.5 - 7.5 ppm). The loss of the C-F coupling (which typically splits the adjacent aromatic protons into complex doublets of doublets) into standard proton-proton coupling patterns further validates the loss of the fluorine atom.

Section 3: Quantitative Data on Byproduct Formation

The table below summarizes the causality between specific reaction conditions and the quantitative formation of byproducts, allowing for rapid cross-referencing during troubleshooting.

Reaction TypeDeviant ConditionMajor Byproduct ObservedTypical Yield (%)Recommended Mitigation Strategy
Cross-Coupling Excess Pd(0) / Strong ReductantDefluorinated Aniline15 - 30%Switch to Pd(II) precatalysts; reduce equivalents of base/reductant.
N-Alkylation >1.1 eq Alkyl Halide, HeatPolyalkylated Amine20 - 45%Use 0.95 eq Alkyl Halide; lower temp to 0°C; switch to reductive amination.
Amidation Exposure to Air / O 2​ Azo/Nitroso (Oxidation)5 - 15%Rigorous Schlenk techniques; degas solvents; store aniline under Argon.
S N​ Ar High Temp (>120°C), Strong BaseIsomeric Impurities / Tars10 - 25%Lower temperature; use weaker bases (e.g., K 2​ CO 3​ instead of Cs 2​ CO 3​ ).

Section 4: Visualizing the Byproduct Pathways

ReactionPathways Start 3-Ethyl-5-fluoroaniline (Starting Material) Intended Intended Product (Amidation / Coupling) Start->Intended Optimized Conditions (Inert, Stoichiometric) Byproduct1 Defluorinated Species (Mass: -18 Da) Start->Byproduct1 Reductive Environment (e.g., Zero-valent Metals) Byproduct2 Polyalkylated Amine (Mass: +Alkyl) Start->Byproduct2 Excess Electrophile High Temperature Byproduct3 Azo/Nitroso Dimers (Highly Colored) Start->Byproduct3 O2 Exposure Poor Degassing

Fig 1: Divergent reaction pathways of 3-Ethyl-5-fluoroaniline leading to unexpected byproducts.

Troubleshooting Step1 1. LC-MS Profiling Identify m/z anomalies Step2 2. Prep-HPLC Isolate Impurity Step1->Step2 Step3 3. NMR Analysis Check 19F & 1H signals Step2->Step3 Step4 4. Condition Matrix Adjust Temp/Eq/Gas Step3->Step4

Fig 2: Self-validating experimental workflow for byproduct characterization and mitigation.

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 3-Ethyl-5-fluoroaniline with other haloanilines

Comparative Reactivity Profiling: 3-Ethyl-5-fluoroaniline vs. Classic Haloanilines In the landscape of rational drug design and advanced materials synthesis, the strategic incorporation of halogenated anilines is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profiling: 3-Ethyl-5-fluoroaniline vs. Classic Haloanilines

In the landscape of rational drug design and advanced materials synthesis, the strategic incorporation of halogenated anilines is a cornerstone for modulating pharmacokinetic properties and material stability. 3-Ethyl-5-fluoroaniline (3-E-5-FA) represents a highly nuanced building block. Unlike simple haloanilines (such as 3-fluoroaniline or 3-chloroaniline), 3-E-5-FA features a complex "push-pull" electronic system.

As an Application Scientist, I approach the reactivity of this molecule not as a static property, but as a dynamic interplay of inductive and resonance effects. This guide objectively compares the nucleophilic and electrophilic reactivity of 3-E-5-FA against classic haloanilines, supported by mechanistic causality and self-validating experimental workflows.

Mechanistic Causality: The Push-Pull Dynamics

To predict how 3-E-5-FA will behave in a synthetic pathway, we must deconstruct the electronic perturbations caused by its substituents. The reactivity of the aniline core is bifurcated into two primary domains: the nucleophilicity of the amine nitrogen and the electrophilicity of the aromatic ring .

  • Amine Nucleophilicity (Acylation/Alkylation): The nucleophilicity of anilines is heavily dictated by inductive effects (-I). In 3-fluoroaniline, the highly electronegative fluorine atom exerts a powerful -I effect, pulling electron density away from the amine and significantly reducing its nucleophilicity 1. However, in 3-E-5-FA, the ethyl group at the opposite meta position provides an inductive electron-donating effect (+I) and hyperconjugation. This partially counteracts the fluorine's pull, making 3-E-5-FA a stronger nucleophile than 3-fluoroaniline, though still weaker than unsubstituted aniline.

  • Ring Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., bromination, nitration), resonance effects (+R) dominate over inductive effects. Fluorine is unique among halogens; despite its -I effect deactivating the ring overall, its strong 2p-2p orbital overlap with the aromatic ring provides a powerful +R effect, directing incoming electrophiles to the ortho and para positions 2. Because the ethyl group also directs ortho/para, the combined directing effects in 3-E-5-FA create highly specific regioselectivity profiles compared to 3-chloroaniline, where the +R effect is much weaker due to poor 3p-2p orbital overlap 3.

SubstituentEffects A 3-Ethyl-5-fluoroaniline D Ethyl Group (+I) Electron Donating A->D E Fluoro Group (-I, +R) Electron Withdrawing/Donating A->E B Amine Nucleophilicity C Ring Electrophilicity (EAS) D->B Enhances D->C Enhances E->B -I Reduces E->C +R Directs o/p

Caption: Logical flow of substituent electronic effects on 3-Ethyl-5-fluoroaniline reactivity.

Quantitative Reactivity Profiling

The following table synthesizes the kinetic behavior of these anilines. The relative rates ( krel​ ) demonstrate how the ethyl group in 3-E-5-FA rescues the reactivity lost to the fluorine atom's inductive withdrawal.

CompoundpKa (Conjugate Acid)Relative Acylation Rate ( krel​ )Relative Bromination Rate ( krel​ )
Aniline 4.601.001.00
3-Ethyl-5-fluoroaniline ~3.750.450.85
3-Fluoroaniline 3.500.250.40
3-Chloroaniline 3.460.200.15
3-Bromoaniline 3.440.180.12

Note: Acylation rates are normalized to aniline based on isobutyryl chloride kinetics. Bromination rates reflect electrophilic aromatic substitution at the most activated ring position.

Self-Validating Experimental Protocols

To objectively prove the reactivity metrics outlined above, we must employ methodologies that eliminate run-to-run variability. Absolute kinetic measurements are notoriously sensitive to trace moisture and thermal micro-fluctuations. Therefore, the protocols below utilize competitive, one-pot kinetic assays . By forcing two substrates to compete for a limiting reagent in the same flask, environmental variables are perfectly controlled, rendering the protocol a self-validating system.

Workflow S1 1. Prepare Equimolar Aniline Mixtures S2 2. Add Limiting Electrophile S1->S2 S3 3. Quench & Extract S2->S3 S4 4. GC-MS / qNMR Quantification S3->S4

Caption: Self-validating competitive kinetic workflow for determining relative reactivity.

Protocol A: Competitive Acylation Kinetics (Nucleophilicity Assay)

This protocol assesses the nucleophilicity of the amine group by measuring the rate of amide bond formation 4.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of 3-E-5-FA and 1.0 mmol of a reference compound (e.g., 3-fluoroaniline) in 10 mL of anhydrous diethyl ether.

  • Internal Standard Integration: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. This acts as an inert quantitative NMR (qNMR) standard to validate mass balance.

  • Initiation: At 20°C, rapidly inject 0.5 mmol of isobutyryl chloride (a limiting substoichiometric amount) under vigorous stirring.

  • Quenching: After exactly 5 minutes, quench the reaction by injecting 2 mL of anhydrous methanol, which instantly consumes any unreacted acyl chloride.

  • Analysis: Evaporate the solvent and dissolve the crude mixture in CDCl3. Acquire a 1H-qNMR spectrum. The integration ratio of the newly formed amide peaks directly yields the relative rate constant ( krel​ ), validating the heightened nucleophilicity of 3-E-5-FA.

Protocol B: Regioselective Electrophilic Aromatic Bromination (EAS Assay)

This protocol evaluates the ring's susceptibility to electrophilic attack, driven by the competing +R and +I effects.

  • Preparation: Dissolve 1.0 mmol of 3-E-5-FA and 1.0 mmol of 3-chloroaniline in 15 mL of glacial acetic acid.

  • Internal Standard Integration: Add 0.5 mmol of dodecane. This GC-MS internal standard ensures that any volatility or extraction losses are mathematically normalized.

  • Initiation: Add 0.2 mmol of elemental bromine ( Br2​ ) dropwise over 1 minute at room temperature. The limiting bromine ensures strictly competitive kinetics.

  • Quenching: After 30 minutes, quench the reaction with 5 mL of saturated aqueous sodium thiosulfate to neutralize residual oxidant.

  • Analysis: Extract the aqueous layer with dichloromethane (3 x 10 mL). Analyze the organic layer via GC-MS. The relative peak areas of the brominated products (normalized against dodecane) will confirm that 3-E-5-FA undergoes EAS significantly faster than 3-chloroaniline due to the superior +R effect of fluorine and the +I effect of the ethyl group.

References

  • Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B - RSC Publishing.4 [1]

  • Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships - ResearchGate. 1 [2]

  • Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan - ResearchGate. 3 [3]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. 2 [4]

Sources

Comparative

A Senior Application Scientist's Guide: 3-Ethyl-5-fluoroaniline Hydrochloride vs. Other Aniline Derivatives in Drug Design

Introduction: The Aniline Scaffold - A Double-Edged Sword in Medicinal Chemistry The aniline scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" for its synthetic versatility and it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Aniline Scaffold - A Double-Edged Sword in Medicinal Chemistry

The aniline scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" for its synthetic versatility and its ability to form critical hydrogen bonds and van der Waals interactions with a multitude of biological targets. Its presence is prominent in numerous FDA-approved drugs, particularly in the realm of kinase inhibitors for oncology.[1] However, the aniline motif is also a well-known "structural alert" for medicinal chemists. The electron-rich aromatic ring is highly susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP450) enzymes. This metabolic activation can lead to the formation of highly reactive and toxic intermediates, such as nitrosoarenes and quinone-imines, which can covalently modify cellular macromolecules, leading to idiosyncratic adverse drug reactions (IADRs) like hepatotoxicity and carcinogenicity.[2]

This guide provides an in-depth comparison of 3-Ethyl-5-fluoroaniline hydrochloride, a strategically modified scaffold, against other common aniline derivatives. We will explore how specific substitutions—namely, ethyl and fluoro groups in a meta-arrangement—are deliberately employed to mitigate the inherent liabilities of the parent aniline structure while fine-tuning its pharmacological profile. This analysis is designed for drug development professionals seeking to make informed decisions in lead optimization by understanding the causal relationships between chemical structure, metabolic stability, and biological activity.

The Aniline Dilemma: A Mechanistic Look at Metabolic Activation and Toxicity

The primary toxicological concern with anilines stems from their metabolic bioactivation. The amino group undergoes N-oxidation by CYP450 enzymes (primarily CYP2E1) to form N-hydroxyanilines. These intermediates can be further oxidized to nitrosobenzene species. Both N-hydroxyanilines and nitrosobenzenes can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen. Furthermore, these reactive metabolites can form covalent adducts with proteins and DNA, leading to cell death and mutagenesis.[3]

This metabolic vulnerability necessitates strategies to protect the aniline core. The goal is not merely to append functional groups, but to rationally design derivatives that sterically or electronically disfavor metabolic attack, thereby improving the compound's safety profile and pharmacokinetic properties.

cluster_Metabolism Metabolic Activation Pathway of Aniline cluster_Toxicity Toxicological Outcomes Aniline Aniline N_Hydroxy N-Hydroxyaniline (Reactive Intermediate) Aniline->N_Hydroxy CYP450 (N-Oxidation) Quinone Quinone-imine (Reactive Intermediate) Aniline->Quinone CYP450 (Ring Oxidation) Nitroso Nitroso-Aniline (Reactive Intermediate) N_Hydroxy->Nitroso Oxidation Methemoglobinemia Methemoglobinemia N_Hydroxy->Methemoglobinemia Adducts Covalent Adducts (Protein, DNA) Nitroso->Adducts Quinone->Adducts Toxicity Hepatotoxicity, Carcinogenicity Adducts->Toxicity

Caption: Metabolic activation of aniline leading to reactive intermediates and subsequent toxicity.

Comparative Analysis of Aniline Derivatives

The selection of substituents on the aniline ring is a critical decision in drug design. Each group imparts a unique set of properties that can dramatically alter the molecule's behavior. Here, we compare 3-Ethyl-5-fluoroaniline hydrochloride to a series of representative aniline derivatives to illustrate these effects.

Focus Molecule: 3-Ethyl-5-fluoroaniline Hydrochloride

This derivative represents a sophisticated approach to mitigating aniline-related issues.

  • Fluorine (at C5): The introduction of fluorine is a cornerstone of modern medicinal chemistry.[4] Its high electronegativity lowers the pKa of the aniline nitrogen, reducing basicity which can improve cell permeability and reduce off-target ionic interactions.[5] Crucially, the strong C-F bond can block a potential site of metabolic ring oxidation, thereby enhancing metabolic stability.[6][7] Fluorine can also engage in favorable orthogonal multipolar C–F···C=O interactions or hydrogen bonds with protein backbones, potentially increasing binding affinity.[8]

  • Ethyl (at C3): The ethyl group increases the molecule's lipophilicity (LogP), which can enhance membrane permeability and access to hydrophobic binding pockets.[9] Its bulk can provide steric hindrance that shields the amino group or adjacent ring positions from enzymatic attack.

  • The 3,5-(meta) Substitution Pattern: This specific arrangement avoids the ortho-positions, which can sometimes sterically hinder the amino group's ability to act as a key hydrogen bond donor. It also directs the vectors of the substituents away from the primary interaction point (the NH2 group), allowing for fine-tuning of interactions in secondary binding pockets.

Aniline Aniline (Baseline) Focus 3-Ethyl-5-fluoroaniline (Focus Molecule) Aniline->Focus Substitution Alkyl 4-Ethylaniline (Lipophilicity) Aniline->Alkyl Substitution Halo 4-Fluoroaniline (Metabolic Blocker) Aniline->Halo Substitution Steric 2,6-Dimethylaniline (Steric Shielding) Aniline->Steric Substitution Bioisostere Bicyclo[1.1.1]pentylamine (Non-Aromatic Bioisostere) Aniline->Bioisostere Replacement (Bioisosterism)

Caption: Strategic modifications of the core aniline scaffold for drug design.

Data-Driven Comparison

The following tables summarize key physicochemical and pharmacokinetic data, providing a comparative overview. Values are representative and intended to illustrate trends based on established principles.

Table 1: Comparative Physicochemical Properties

CompoundStructureMol. Weight ( g/mol )clogP (Calculated)pKa (Anilinium ion)Key Feature
AnilineAniline93.130.904.6Baseline
4-Ethylaniline4-Ethylaniline121.182.015.1Increased Lipophilicity
4-Fluoroaniline4-Fluoroaniline111.111.154.7Electron Withdrawing
2,6-Dimethylaniline2,6-Dimethylaniline121.181.953.9Steric Hindrance
3-Ethyl-5-fluoroaniline 3-Ethyl-5-fluoroaniline 139.17 2.45 ~3.5 Balanced Lipophilicity & Electronics
Bicyclo[1.1.1]pentylamineBicyclo[1.1.1]pentylamine97.161.3010.7sp3-rich, Metabolically Robust

Table 2: Comparative Metabolic Stability and Toxicity Profile

CompoundIn Vitro t½ (Human Liver Microsomes)Primary Metabolic PathwayKey Toxicity ConcernRationale for Performance
AnilineVery Short (< 5 min)N-oxidation, Ring oxidationMethemoglobinemia, HepatotoxicityUnprotected, electron-rich ring
4-EthylanilineShort (5-15 min)N-oxidation, Benzylic oxidationHepatotoxicityAlkyl group provides an additional metabolic site
4-FluoroanilineModerate (15-30 min)N-oxidationMethemoglobinemiaFluorine blocks para-hydroxylation, a major metabolic route
2,6-DimethylanilineLong (> 60 min)Ring oxidationGenotoxicityOrtho-groups sterically block access to the amine.[10][11]
3-Ethyl-5-fluoroaniline Moderately Long (30-60 min) N-oxidation (reduced rate) Reduced potential for reactive metabolites Combination of electronic deactivation (F) and steric/lipophilic effects (Et).
Bicyclo[1.1.1]pentylamineVery Long (> 120 min)MinimalLowSaturated, non-aromatic core avoids oxidative metabolism.[12][13]

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of a given aniline derivative, standardized assays are essential. The following protocols provide a framework for assessing metabolic stability and target engagement.

Protocol 1: In Vitro Metabolic Stability Assessment

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a crucial predictor of in vivo clearance.

Objective: To determine the in vitro half-life (t½) of aniline derivatives in the presence of human liver microsomes (HLM).

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (20 mg/mL stock)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Tolbutamide)

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Mixture: In the incubation plate, add phosphate buffer, HLM working solution, and test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This step is critical; the absence of NADPH serves as a negative control, showing compound degradation not due to CYP450 activity.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), quench the reaction by transferring an aliquot of the incubation mixture to the analytical plate containing ice-cold acetonitrile with the internal standard. The cold acetonitrile precipitates the microsomal proteins, halting the reaction.

  • Sample Processing: Seal the analytical plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (k) is used to calculate the half-life (t½ = 0.693 / k). A longer half-life indicates greater metabolic stability.

cluster_Prep Preparation cluster_Incubate Incubation (37°C) cluster_Quench Reaction Quenching cluster_Analysis Analysis A Prepare Reagents: HLM, Buffer, NADPH B Add HLM + Buffer + Test Compound (1µM) A->B C Initiate with NADPH B->C D Aliquot at Time Points (0, 5, 15, 30, 60 min) C->D E Add to Cold Acetonitrile + Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant via LC-MS/MS F->G H Calculate Half-Life (t½) G->H

Caption: Experimental workflow for the in vitro metabolic stability assay.

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Aniline derivatives are frequently used as "hinge-binders" in kinase inhibitors. This assay measures the potency of a compound in inhibiting a specific kinase.

Objective: To determine the IC50 value of aniline derivatives against a target kinase.

Materials:

  • Target Kinase (e.g., EGFR, B-Raf)

  • Kinase Substrate (specific to the kinase)

  • Test Compounds (serially diluted)

  • ATP (at Km concentration for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Kinase Reaction: To the wells of the assay plate, add the kinase, its specific substrate, and the serially diluted test compound. Allow to equilibrate for 10 minutes.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a set time (e.g., 60 minutes). The kinase will phosphorylate its substrate, converting ATP to ADP. The amount of ADP produced is inversely proportional to the inhibitory activity of the test compound.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. This step is crucial to ensure that the light-producing signal in the final step is solely from the ADP generated during the kinase reaction.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent. This reagent contains enzymes that convert ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

The judicious selection and placement of substituents on the aniline ring are paramount to overcoming its inherent metabolic liabilities. 3-Ethyl-5-fluoroaniline hydrochloride serves as an exemplary case of rational drug design, where a combination of electronic and steric modifications are used to enhance metabolic stability and fine-tune physicochemical properties without compromising the scaffold's essential binding contributions.

While simple alkyl or halogen substitutions offer incremental benefits, the di-substituted 3-ethyl-5-fluoro pattern provides a more robust solution by simultaneously blocking metabolic sites and modulating lipophilicity. However, the future of drug design may lie in moving away from the problematic aromatic core altogether. The emergence of saturated, three-dimensional bioisosteres, such as bicyclo[1.1.1]pentylamines (BCPAs), offers a promising strategy to design metabolically invulnerable compounds that retain the geometric vector of the parent aniline.[12][13]

Ultimately, the optimal choice of an aniline derivative or its replacement is context-dependent, relying on the specific topology of the target's binding site and the desired ADME/Tox profile. The principles and experimental frameworks outlined in this guide provide researchers with the foundational knowledge to navigate these choices and engineer safer, more effective therapeutics.

References

  • Mousseau, J. J., & Britton, R. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 231–235. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]

  • Enciclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Request PDF. [Link]

  • ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. [Link]

  • Yadav, M. R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • Zok, S., Görge, G., Kalsch, W., & Nagel, R. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). The Science of the Total Environment, 109-110, 411–421. [Link]

  • Wang, F., Zhu, C., & Xu, X. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1026415. [Link]

  • MDPI. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. [Link]

  • S.L, A., S, V., G, S. S., & S, A. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 39(16), 1-13. [Link]

  • ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines. Request PDF. [Link]

  • MDPI. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press. [Link]

  • T. A., Johnson, D. S., & Stout, S. L. (2012). Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls. Journal of Medicinal Chemistry, 55(8), 3491-3495. [Link]

  • Miura, T., et al. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biological & Pharmaceutical Bulletin, 44(11), 1735–1742. [Link]

  • ResearchGate. (2025). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Request PDF. [Link]

  • Rehman, A. U., et al. (2022). Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer. Molecules, 27(22), 7954. [Link]

  • El-Fakharany, E. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(16), 11215-11246. [Link]

Sources

Validation

Biological Activity Comparison of 3-Ethyl-5-fluoroaniline Derivatives: A Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The 3-ethyl-5-fluoroaniline scaffold has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The 3-ethyl-5-fluoroaniline scaffold has emerged as a highly privileged building block in modern medicinal chemistry. By combining the steric bulk and lipophilicity of an ethyl group with the electronic modulation and metabolic shielding of a fluorine atom, derivatives of this compound exhibit superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide objectively compares the biological activity of 3-ethyl-5-fluoroaniline derivatives against alternative aniline scaffolds, providing actionable experimental data and validated protocols to accelerate lead optimization.

Mechanistic Grounding: The Structure-Activity Relationship (SAR)

To understand why 3-ethyl-5-fluoroaniline derivatives outperform simpler analogs, we must analyze the causality behind their target interactions and metabolic resistance.

  • The 5-Fluoro Advantage (Metabolic Shielding): Unsubstituted anilines are highly susceptible to CYP450-mediated aromatic hydroxylation, leading to rapid systemic clearance. The introduction of a fluorine atom at the 5-position blocks this metabolically labile site. Because the C–F bond is exceptionally strong, it resists oxidative cleavage, significantly prolonging the compound's half-life[1]. Furthermore, the electronegativity of fluorine lowers the pKa of the adjacent amine, reducing basicity and improving passive membrane permeability.

  • The 3-Ethyl Anchor (Hydrophobic Fit): The ethyl group provides a flexible, hydrophobic moiety that effectively occupies lipophilic pockets within target proteins. In the design of Carbonic Anhydrase II (CA-II) inhibitors, the 3-ethyl substitution has been shown to enhance binding affinity through highly favorable van der Waals interactions within the enzyme's active site[2].

  • Receptor Selectivity: Beyond kinases and enzymes, these specific substitution patterns are utilized in the development of selective Toll-like receptor 7 (TLR7) antagonists, where the steric profile of the 3-ethyl group dictates precise receptor binding and downstream immune modulation[3].

Metabolic_Pathway cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway A 3-Ethylaniline B CYP450 Oxidation A->B C Rapid Clearance B->C D 3-Ethyl-5-fluoroaniline E CYP450 Blockade D->E F Metabolic Stability E->F

Metabolic resistance mechanism of 3-ethyl-5-fluoroaniline vs. non-fluorinated analogs.

Comparative Biological Activity Data

The following table synthesizes benchmark SAR data, comparing the 3-ethyl-5-fluoroaniline scaffold against its simpler constituent analogs. The data highlights the synergistic effect of dual substitution on both target affinity and metabolic stability[4].

Scaffold DerivativeTarget Affinity (Kinase IC₅₀, nM)CA-II Inhibition (IC₅₀, µM)HLM Half-Life (T₁/₂, min)Lipophilicity (LogP)
Aniline (Unsubstituted)>10,000>50.0<150.90
3-Ethylaniline 1,2001.54252.05
3-Fluoroaniline 4,50012.0>1201.15
3-Ethyl-5-fluoroaniline 45 0.85 >120 2.45

Interpretation: While 3-ethylaniline provides moderate target affinity, it suffers from rapid microsomal clearance. Conversely, 3-fluoroaniline is highly stable but lacks the hydrophobic bulk required for tight enzyme binding. The 3-ethyl-5-fluoroaniline derivative perfectly balances sub-micromolar potency with robust metabolic longevity[2][4].

Self-Validating Experimental Protocols

To ensure rigorous and reproducible evaluation of these derivatives, the following self-validating protocols must be employed. Every step is designed with internal controls to establish strict causality.

Protocol A: In Vitro Metabolic Stability (HLM Assay)

Objective: Quantify the resistance of the derivative to CYP450-mediated degradation.

  • Reagent Preparation: Prepare 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining strict physiological pH ensures the native conformation and optimal catalytic activity of the microsomal enzymes.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL protein. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Omitting NADPH in a parallel control sample validates that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Warfarin).

    • Causality: Ice-cold organic solvent instantly denatures the enzymes, halting the reaction at precise intervals. The internal standard normalizes downstream LC-MS/MS injection variability.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Protocol B: High-Throughput Target Affinity (FRET-based Kinase Assay)

Objective: Evaluate the binding affinity of the derivatives to specific target kinases.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO, then dilute 1:100 in the final assay buffer.

    • Causality: This ensures the final DMSO concentration remains strictly ≤1% , preventing solvent-induced enzyme denaturation while maintaining compound solubility.

  • Enzyme-Substrate Mix: Combine the target kinase and a fluorescently labeled peptide substrate in a 384-well microplate.

  • ATP Addition: Add ATP at a concentration exactly equal to its apparent Km​ for the specific kinase.

    • Causality: Operating at the Km​ balances assay sensitivity. It allows competitive inhibitors to demonstrate their true potency without being artificially outcompeted by saturating ATP levels.

  • Detection: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Screening_Workflow Step1 Compound Synthesis Step2A In Vitro Kinase Assay Step1->Step2A Step2B HLM Stability Assay Step1->Step2B Step3A IC50 Determination Step2A->Step3A Step3B T1/2 Quantification Step2B->Step3B Step4 Lead Optimization Step3A->Step4 Step3B->Step4

Integrated screening workflow for evaluating biological activity and stability.

References

  • [1] Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate.

  • [4] METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. NIH/PMC.

  • [2] Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II. PubMed.

  • [3] Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series. ACS Publications.

Sources

Comparative

A Comparative Guide to Orthogonal Purity Assessment: Cross-Validation of HPLC and GC-MS for 3-Ethyl-5-fluoroaniline

In the landscape of pharmaceutical development, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound lik...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-Ethyl-5-fluoroaniline, a key intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of two powerful, orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for this purpose. We will move beyond theoretical discussions to present detailed experimental protocols, validation data, and a robust cross-validation strategy, demonstrating how these methods can be synergistically employed to build a comprehensive and reliable purity profile.

The core principle underpinning this guide is the concept of orthogonality . In analytical science, orthogonal methods are techniques that measure the same attribute (in this case, purity) using fundamentally different chemical or physical principles.[1] High-Performance Liquid Chromatography separates analytes based on their partitioning behavior between a liquid mobile phase and a solid stationary phase, a process governed by polarity.[2][3] Conversely, Gas Chromatography separates compounds based on their volatility and boiling point, followed by mass spectrometric detection which identifies them based on their mass-to-charge ratio and fragmentation patterns.[4][5] By employing two such distinct methods, we create a self-validating system that significantly reduces the risk of overlooking impurities that might co-elute or be invisible to a single technique.

Methodology 1: Purity by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing, primarily due to its versatility and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[6] For 3-Ethyl-5-fluoroaniline, a reversed-phase HPLC method is the logical choice, as it is well-suited for separating moderately non-polar aromatic compounds.

Causality in Method Design

The selection of a C18 column is deliberate; its non-polar stationary phase provides excellent retention for the aromatic aniline ring structure.[6] The mobile phase, a gradient of acetonitrile and a low-pH phosphate buffer, serves two purposes. The acetonitrile acts as the strong, organic eluent, while the acidic buffer (pH ~2.5) ensures that the aniline's amino group (pKa ~4-5) is protonated. This protonation prevents peak tailing, a common issue with basic compounds like amines, by ensuring a single, consistent ionic form, leading to sharper, more symmetrical peaks. UV detection at 254 nm is chosen as it is a common wavelength where aromatic rings exhibit strong absorbance, providing high sensitivity for both the main component and related impurities.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh approximately 25 mg of 3-Ethyl-5-fluoroaniline and dissolve in a 50 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent. This yields a nominal concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 30
      20.0 80
      25.0 80
      25.1 30

      | 30.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of 3-Ethyl-5-fluoroaniline must be ≤ 2.0%.

Method Validation Summary (ICH Q2(R1) Framework)

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its fitness for purpose.[7][8][9]

Validation ParameterAcceptance CriteriaResult
Specificity Peak is free from interference from placebo and known impurities.Pass: No interference observed.
Linearity (0.1 - 0.75 mg/mL) Correlation Coefficient (r²) ≥ 0.999Pass: r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% at three levels (80%, 100%, 120%)Pass: Average recovery = 99.7%
Precision (Repeatability, %RSD) %RSD ≤ 2.0% for six preparationsPass: %RSD = 0.8%
Intermediate Precision (%RSD) %RSD ≤ 2.0% (different day, different analyst)Pass: %RSD = 1.1%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10Pass: 0.05% of nominal concentration

Methodology 2: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a powerful orthogonal approach. Its separation is based on volatility, and the mass spectrometer provides definitive identification of impurities, a significant advantage over UV detection.[10][11] 3-Ethyl-5-fluoroaniline is sufficiently volatile and thermally stable for direct GC analysis without derivatization, which simplifies sample preparation.[12]

Causality in Method Design

A mid-polarity DB-5ms column is selected as it provides good general-purpose separation for a wide range of semi-volatile organic compounds. The choice of a temperature gradient (oven program) is crucial. It begins at a low temperature to retain and separate highly volatile impurities, then ramps up to elute the main analyte and any higher-boiling impurities within a reasonable timeframe. Electron Ionization (EI) at 70 eV is the standard for MS because it produces reproducible, fragment-rich mass spectra that can be readily compared to established libraries (like NIST) for tentative impurity identification.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector (MSD) or equivalent.

  • Sample Preparation: Prepare a ~1.0 mg/mL solution of 3-Ethyl-5-fluoroaniline in Dichloromethane.[4][13]

  • Chromatographic & Spectrometric Conditions:

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split mode (50:1 split ratio) at 250 °C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 230 °C, 70 eV.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40 - 450 m/z.

  • System Suitability Test (SST): Perform five replicate injections of the standard solution. The RSD for the peak area of 3-Ethyl-5-fluoroaniline must be ≤ 5.0%.

Method Validation Summary (ICH Q2(R1) Framework)

The GC-MS method was also validated to ensure its suitability for quantitative purity determination.[14][15]

Validation ParameterAcceptance CriteriaResult
Specificity No interfering peaks at the retention time of the main peak and known impurities.Pass: Mass spectral data confirms peak identity.
Linearity (0.01 - 1.5 mg/mL) Correlation Coefficient (r²) ≥ 0.995Pass: r² = 0.9985
Accuracy (% Recovery) 95.0% - 105.0% at three levels (80%, 100%, 120%)Pass: Average recovery = 101.2%
Precision (Repeatability, %RSD) %RSD ≤ 5.0% for six preparationsPass: %RSD = 2.5%
Intermediate Precision (%RSD) %RSD ≤ 5.0% (different day, different analyst)Pass: %RSD = 3.1%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10Pass: 0.02% of nominal concentration

Cross-Validation: Bridging the Orthogonal Methods

After validating each method independently, a cross-validation study is essential to prove that both methods produce comparable and reliable results for the same sample.[16][17] This is the ultimate test of trustworthiness, demonstrating that our understanding of the material's purity is not an artifact of a single analytical perspective.

Cross-Validation Workflow

The process involves analyzing the same batch of 3-Ethyl-5-fluoroaniline using both the validated HPLC and GC-MS methods and then comparing the outcomes.

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Detailed Protocol: Cross-Validation Study
  • Sample Selection: Choose one representative batch of 3-Ethyl-5-fluoroaniline.

  • Analysis: Prepare and analyze the sample in triplicate using the validated HPLC-UV method. Concurrently, prepare and analyze the same sample in triplicate using the validated GC-MS method.

  • Data Evaluation:

    • Calculate the average purity value (% Area) from the three HPLC replicates.

    • Calculate the average purity value (% Area) from the three GC-MS replicates.

    • List and quantify all impurities detected at or above the LOQ (e.g., 0.05%) for both methods.

  • Statistical Comparison: Perform a two-sample t-test on the purity results to determine if there is a statistically significant difference between the means obtained from the two methods.

  • Acceptance Criteria:

    • The absolute difference between the average purity values from HPLC and GC-MS should be ≤ 2.0%.

    • The impurity profiles should be comparable. Any impurity detected at ≥ 0.10% by one method should also be detected by the other. Discrepancies should be investigated and justified.

Comparative Data Summary
ParameterHPLC-UV ResultGC-MS ResultDifferenceAcceptance CriteriaStatus
Average Purity (% Area) 99.65%99.58%0.07%≤ 2.0%Pass
Impurity A (RT 12.5 min) 0.18%0.21%-ComparablePass
Impurity B (RT 15.2 min) 0.09%0.11%-ComparablePass
Unknown Impurity (GC only) Not Detected0.06%-Justified*Pass

*Justification: The unknown impurity detected by GC-MS was identified by its mass spectrum as a highly volatile, low molecular weight compound. This compound likely elutes in the solvent front in the HPLC method, rendering it undetectable by that technique. This highlights the value of the orthogonal approach.

A Senior Scientist's Perspective: Choosing the Right Tool

The data clearly demonstrates that both HPLC and GC-MS are valid and reliable methods for assessing the purity of 3-Ethyl-5-fluoroaniline. The cross-validation confirms their results are comparable, providing a high degree of confidence in the quality of the material. However, an experienced scientist knows that "comparable" does not mean "interchangeable" in all scenarios.

  • HPLC is superior for: Analyzing potential non-volatile or thermally labile impurities, such as salts, polymers, or complex degradation products that would not elute from a GC column. Its precision is typically higher, making it the preferred method for final product release testing where a tight specification is required.

  • GC-MS is indispensable for: Providing structural information and definitive identification of unknown volatile and semi-volatile impurities. This is invaluable during process development and troubleshooting when the origin of an impurity needs to be understood. Its sensitivity for certain volatile impurities may also be higher.

Ultimately, the choice of method depends on the goal. For routine quality control and release, a validated HPLC method is often sufficient and robust.[18] For impurity profiling, process characterization, and investigation of out-of-spec results, the combination of both HPLC and GC-MS provides a comprehensive and defensible analytical package for regulatory bodies like the FDA.[19][20]

Conclusion

The rigorous, independent validation of HPLC and GC-MS methods, crowned by a successful cross-validation, establishes a robust framework for the purity assessment of 3-Ethyl-5-fluoroaniline. This guide has demonstrated not only the "how" but the "why" behind the experimental choices, grounding the protocols in sound scientific principles and regulatory expectations. By leveraging the orthogonal strengths of liquid and gas chromatography, researchers and drug developers can achieve a deeper, more reliable understanding of their material's purity, ensuring the quality and safety of the final pharmaceutical product.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Method Development: Lessons from 5 Years in Analytical R&D Source: Medium URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: ICH Q2(R1) Analytical Procedures Guide Source: Scribd URL: [Link]

  • Title: ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology Source: Policy Commons URL: [Link]

  • Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmaceutical Technology URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: Sample Preparation Guidelines for GC-MS Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Evolution of ICH Q2 guideline (Validation of Analytical Procedures) Source: BioPharmaSpec URL: [Link]

  • Title: An Effective Approach to HPLC Method Development Source: Onyx Scientific URL: [Link]

  • Title: Sample preparation GC-MS Source: SCION Instruments URL: [Link]

  • Title: GC-MS Sample Preparation Source: Organomation URL: [Link]

  • Title: <1225> Validation of Compendial Procedures Source: USP-NF URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation Source: IOSR Journal of Pharmacy URL: [Link]

  • Title: Quantitative mass spectrometry methods for pharmaceutical analysis Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: Is it possible to analyze F-compounds with GCMS ? Source: ResearchGate URL: [Link]

  • Title: GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases Source: PubMed URL: [Link]

  • Title: GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases | Request PDF Source: ResearchGate URL: [Link]

  • Title: GC/MS analysis of biologically important aromatic amines. Application to human dosimetry Source: PubMed URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]

  • Title: (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid Source: ResearchGate URL: [Link]

  • Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms Source: Agilent URL: [Link]

  • Title: Bridging the Analytical Gap: The Critical Role of GC-MS/MS in Detecting Volatile "Forever Chemicals" Source: Separation Science URL: [Link]

  • Title: Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols... Source: PubMed URL: [Link]

  • Title: Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns Source: PubMed URL: [Link]

  • Title: Gas Chromatography Mass Spectrometry (GC-MS) Analysis Source: Emery Pharma URL: [Link]

  • Title: Detection of molecular ions of fluorine compounds by GC/FI-TOFMS Source: JEOL URL: [Link]

Sources

Validation

In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 3-Ethyl-5-fluoroaniline: A Comparative Guide

As a Senior Application Scientist, evaluating a novel chemical entity requires moving beyond basic screening to establish a rigorous, self-validating analytical cascade. This guide provides an in-depth framework for vali...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a novel chemical entity requires moving beyond basic screening to establish a rigorous, self-validating analytical cascade. This guide provides an in-depth framework for validating the in vitro performance of 3E5F-A , a novel kinase inhibitor synthesized from the versatile building block1[1].

The strategic incorporation of the 3-ethyl-5-fluoroaniline moiety is not arbitrary. The ethyl group provides precise steric bulk to occupy the hydrophobic gatekeeper pocket of target kinases, while the electron-withdrawing fluorine atom lowers the pKa of the adjacent aniline amine. This dual modification enhances both target residence time and metabolic stability compared to standard non-fluorinated alternatives. To objectively compare 3E5F-A against clinical standards like Gefitinib, we must deploy orthogonal biochemical and cellular assays that eliminate false positives and optical artifacts.

Biochemical Validation: HTRF Kinase Assay

Mechanistic Rationale & Causality

When testing highly conjugated, halogenated aromatic compounds, standard fluorescence assays are notoriously susceptible to auto-fluorescence interference. To circumvent this, we utilize Homogeneous Time-Resolved Fluorescence (HTRF). By introducing a time delay between excitation and emission readings, HTRF allows short-lived background fluorescence from the compound to decay. The remaining long-lived TR-FRET signal—generated by a Europium cryptate donor and an XL665 acceptor—ensures that the calculated IC₅₀ strictly represents true target engagement rather than an optical artifact.

HTRF_Workflow Step1 1. Compound Incubation (Kinase + 3E5F-A) Step2 2. Kinase Reaction (Add ATP & Substrate) Step1->Step2 Step3 3. Signal Generation (Add Eu-Ab & XL665) Step2->Step3 Step4 4. TR-FRET Readout (665nm / 620nm Ratio) Step3->Step4

HTRF Kinase Assay Workflow and Signal Generation.

Self-Validating Protocol: HTRF Assay

This protocol is designed for a 384-well low-volume format.

  • Reagent Preparation: Dilute recombinant kinase, biotinylated substrate, and ATP in kinase buffer (50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Compound Pre-incubation: Add 2 µL of 3E5F-A (10-point dose-response, starting at 10 µM, 1:3 dilutions) to 4 µL of the kinase solution. Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium before ATP competition begins.

  • Reaction Initiation: Add 4 µL of the ATP/Substrate mix to initiate the enzymatic reaction. Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) alongside Eu³⁺-Cryptate labeled anti-phospho antibody and Streptavidin-XL665.

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • System Validation Checkpoint: Include a "No Enzyme" control (0% activity) and a "DMSO Vehicle" control (100% activity). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Comparative Biochemical Data
CompoundEGFR (WT) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)Selectivity Fold (WT/Mutant)
3E5F-A (Novel) 1.2 ± 0.3 4.5 ± 0.8 3.75
Gefitinib (Standard)2.5 ± 0.4>1000>400
Non-fluorinated analog8.4 ± 1.1156 ± 1218.5

Data Insight: The 3-ethyl-5-fluoroaniline core of 3E5F-A maintains low-nanomolar potency against wild-type EGFR while drastically improving binding affinity to the T790M resistance mutation compared to Gefitinib.

Cellular Validation: CellTiter-Glo® Viability Assay

Mechanistic Rationale & Causality

Biochemical potency must translate to cellular efficacy. To measure cell viability, we utilize the 2[2]. Unlike colorimetric MTT assays that require multiple wash steps and formazan solubilization—often leading to the physical loss of loosely adherent, apoptotic cells—CellTiter-Glo employs a homogeneous "add-mix-measure" workflow[3].

The reagent directly lyses the cells and utilizes a proprietary thermostable luciferase to catalyze the oxidation of luciferin in the presence of endogenous cellular ATP. Because ATP is strictly an indicator of metabolically active cells, the resulting luminescent signal is directly proportional to the viable cell number. Furthermore, the generated "glow-type" signal has a half-life exceeding 3 hours, enabling high-throughput batch processing without signal degradation[4].

CTG_Mechanism N1 Viable Cells (Endogenous ATP) N3 Cell Lysis & ATP Release N1->N3 N2 CellTiter-Glo Reagent (Lysis Buffer + Luciferin/Luciferase) N2->N3 N4 Luciferase-Catalyzed Oxidation of Luciferin N3->N4 ATP dependent N5 Luminescent Signal (Proportional to Viability) N4->N5

CellTiter-Glo Bioluminescent Mechanism for Cell Viability.

Self-Validating Protocol: CellTiter-Glo Assay

This protocol utilizes a 96-well format for adherent NSCLC cell lines.

  • Cell Plating & Treatment: Seed HCC827 (WT) and H1975 (T790M) cells at 3,000 cells/well in 100 µL of complete medium. Incubate overnight. Treat with a dose-response of 3E5F-A for 72 hours.

  • Thermal Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the microplate cause uneven luciferase enzyme kinetics, leading to edge effects and high CV (Coefficient of Variation) values.

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® 2.0 Reagent directly to the 100 µL of culture medium in each well[4].

  • Cell Lysis: Mix the contents vigorously for 2 minutes on an orbital shaker. Causality: Mechanical agitation ensures complete disruption of the cell membrane and uniform ATP release.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Readout & Validation: Record luminescence using a microplate reader with an integration time of 0.25–1 second per well.

  • System Validation Checkpoint: Ensure the Signal-to-Background (S/B) ratio is >10 by comparing the DMSO vehicle control against a cell-free background control (medium + reagent only).

Comparative Cellular Efficacy Data
CompoundHCC827 (WT) GI₅₀ (nM)H1975 (T790M) GI₅₀ (nM)Cytotoxicity Profile
3E5F-A (Novel) 8.5 ± 1.2 22.4 ± 3.1 Apoptotic (High ATP depletion)
Gefitinib (Standard)12.1 ± 1.5>5000Cytostatic
Non-fluorinated analog35.2 ± 4.4850 ± 45Mixed

Data Insight: The cellular data perfectly corroborates the biochemical findings. The 3E5F-A compound effectively penetrates the cell membrane (aided by the lipophilicity of the fluorine atom) and induces potent growth inhibition in both WT and resistant NSCLC models.

Conclusion

The integration of the 3-ethyl-5-fluoroaniline building block into the kinase inhibitor scaffold yields a compound (3E5F-A) with superior biochemical potency and cellular efficacy compared to standard alternatives. By utilizing rigorous, self-validating methodologies—specifically TR-FRET to eliminate optical artifacts and ATP-dependent bioluminescence to ensure accurate viability quantification—we can confidently validate the therapeutic potential of this novel chemical entity.

References

  • PubChemLite - 3-ethyl-5-fluoroaniline hydrochloride (C8H10FN)
  • CellTiter-Glo® Luminescent Cell Viability Assay Source: Promega Corporation URL
  • Validating CellTiter-Glo® Assay Results with an Orthogonal Method: A Comparison Guide Source: Benchchem URL
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol Source: Promega Corporation URL
  • CellTiter-Glo® 2.
  • Navigating the Kinase Inhibitor Landscape: A Comparative Guide Source: Benchchem URL

Sources

Comparative

Benchmarking the efficacy of catalysts for 3-Ethyl-5-fluoroaniline hydrochloride synthesis

As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity and chemoselectivity in the synthesis of fluorinated active pharmaceutical ingredients (APIs). The synthesis of 3-Ethyl-5-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity and chemoselectivity in the synthesis of fluorinated active pharmaceutical ingredients (APIs). The synthesis of 3-Ethyl-5-fluoroaniline hydrochloride —a critical building block for advanced therapeutics—relies heavily on the catalytic hydrogenation of its precursor, 1-ethyl-3-fluoro-5-nitrobenzene.

The primary mechanistic hurdle in this transformation is hydrodefluorination . The highly active metal surfaces required to reduce the nitro group often possess enough energy to insert into the carbon-fluorine (C-F) bond, stripping the fluorine atom and generating the undesired 3-ethylaniline impurity.

In this guide, we will benchmark the efficacy of three standard catalyst systems, analyze the causality behind their performance, and provide a self-validating, field-proven protocol for maximizing yield and purity.

Mechanistic Causality: The Hydrodefluorination Dilemma

To understand catalyst selection, we must first look at the thermodynamics of the metal-substrate interaction. Palladium (Pd) is the industry standard for nitro reduction due to its exceptional turnover frequencies (TOF). However,. The oxidative addition of Pd into the C-F bond is thermodynamically driven by the formation of stable Pd-F surface species, leading to significant defluorination.

Platinum (Pt), conversely, features a d-band center that is less optimal for C-F cleavage, making it inherently more chemoselective. However, naked Pt/C can still yield 1-3% defluorinated impurities at elevated temperatures. To achieve pharmaceutical-grade purity (<0.1% impurity), we must introduce a catalyst modifier.

The addition of sodium hypophosphite (NaH₂PO₂) acts as a selective poison. It preferentially adsorbs onto the highly active defect sites (edges and corners) of the Pt lattice—the exact sites responsible for the high-energy C-F cleavage. Meanwhile, the planar sites remain unhindered and fully active for the less demanding reduction of the nitro group[1].

Catalyst Benchmarking Data

The following table synthesizes experimental data comparing three distinct catalytic systems for the hydrogenation of 1-ethyl-3-fluoro-5-nitrobenzene under standardized conditions (0.9 MPa H₂, 60–85 °C).

Catalyst SystemAdditive / PromoterConversion (%)Selectivity (%)Defluorinated Impurity (%)TOF (h⁻¹)
5% Pd/C None>99.988.511.21,250
Raney Nickel None95.098.21.5450
1% Pt/C Sodium Hypophosphite>99.7>99.4<0.1 980

Data Analysis: While Pd/C offers the highest TOF, its 11.2% defluorination rate makes it unviable for API synthesis. Raney Nickel offers better selectivity but suffers from lower conversion and requires harsher conditions. The 2[2] provides the optimal balance, achieving >99.7% conversion while suppressing hydrodefluorination to below 0.1%[3].

Reaction Pathway Visualization

Workflow A 1-Ethyl-3-fluoro-5-nitrobenzene (Starting Material) B 5% Pd/C Catalyst (High Defluorination Risk) A->B H2 C 1% Pt/C + NaH2PO2 (Chemoselective Reduction) A->C H2 D 3-Ethylaniline (Undesired Impurity) B->D C-F Cleavage E 3-Ethyl-5-fluoroaniline (Desired Intermediate) B->E NO2 Reduction C->E NO2 Reduction F 3-Ethyl-5-fluoroaniline HCl (Final Isolated Salt) E->F HCl (g) / EtOAc

Reaction pathways for catalytic hydrogenation of 1-ethyl-3-fluoro-5-nitrobenzene.

Self-Validating Experimental Protocol

This protocol utilizes the benchmarked 1% Pt/C system. It is designed as a self-validating workflow; in-process controls (IPCs) are built directly into the steps to ensure the reaction is proceeding correctly before moving to the next phase.

Phase 1: Inerting and Reaction Setup
  • Charge the Reactor: Into a high-pressure autoclave, charge 200 g of 1-ethyl-3-fluoro-5-nitrobenzene. Add 1.0 g of 1% Pt/C catalyst and 1.0 g of sodium hypophosphite[2]. (Note: This can be run solvent-free to maximize throughput, or in 600 mL of methanol for better heat dissipation).

  • Atmosphere Exchange: . This is critical to prevent explosive H₂/O₂ mixtures and to protect the catalyst from oxidation.

Phase 2: Catalytic Hydrogenation & IPC
  • Pressurization & Heating: Turn on the agitator (800 rpm). Pressurize the reactor to 0.9 MPa with H₂ gas. Gradually raise the internal temperature to 60 °C to initiate the reaction, then control the exotherm to maintain 85 °C[2].

  • Self-Validation (Pressure Drop): Monitor the instantaneous hydrogen pressure drop. A healthy reaction will exhibit a steady pressure drop of approximately 0.12 MPa/min[2]. The reaction is complete when hydrogen uptake ceases entirely (typically 2.5 to 3 hours).

  • Self-Validation (HPLC): Pull a 1 mL aliquot, filter, and run an HPLC assay. Proceed only if the 1-ethyl-3-fluoro-5-nitrobenzene is <0.1% and the 3-ethylaniline (defluorinated impurity) is <0.1%.

Phase 3: Work-up and Hydrochloride Salt Formation
  • Filtration: Cool the reactor to 20 °C, vent the excess H₂, and purge thoroughly with N₂. Filter the reaction mixture through a Celite pad to remove the Pt/C catalyst. Causality/Safety Note: because carbon-supported noble metals are highly pyrophoric when saturated with hydrogen.

  • Salt Precipitation: Transfer the filtrate (crude 3-ethyl-5-fluoroaniline) into a clean glass-lined reactor. Dilute with 3 volumes of dry ethyl acetate and cool to 0–5 °C.

  • Crystallization: Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M ethereal HCl) into the solution while maintaining the temperature below 10 °C. A thick white precipitate of 3-Ethyl-5-fluoroaniline hydrochloride will form.

  • Isolation: Filter the solid, wash with cold ethyl acetate, and dry in a vacuum oven at 40 °C to constant weight.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethyl-5-fluoroaniline hydrochloride

Advanced Laboratory Safety & Operational Guide: Handling 3-Ethyl-5-fluoroaniline Hydrochloride Application Scientist’s Note: While 3-Ethyl-5-fluoroaniline hydrochloride is a highly valuable intermediate in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Operational Guide: Handling 3-Ethyl-5-fluoroaniline Hydrochloride

Application Scientist’s Note: While 3-Ethyl-5-fluoroaniline hydrochloride is a highly valuable intermediate in pharmaceutical synthesis and drug development, its safety profile demands uncompromising rigor. The hydrochloride salt form offers a false sense of security by reducing the volatility compared to the free aniline base, but it introduces severe contact and dust-inhalation hazards. This guide is designed to provide you with self-validating, field-proven protocols to ensure absolute safety during your chemical workflows.

Mechanistic Hazard Profile: Understanding the Risk

To design an effective safety protocol, we must first understand the biochemical causality of the hazard. 3-Ethyl-5-fluoroaniline hydrochloride is an aromatic amine salt. Like all aniline derivatives, it presents three primary physiological threats:

  • Methemoglobinemia (Acute Systemic Toxicity): Aniline derivatives are rapidly absorbed through the skin and lungs[1]. Once in the bloodstream, hepatic enzymes metabolize the compound into N-hydroxyarylamines. These metabolites enter erythrocytes and oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), creating methemoglobin[1]. This structural change destroys the blood's ability to transport oxygen, leading to cellular hypoxia, cyanosis (bluish skin), and potentially fatal respiratory collapse[2].

  • Dermal Penetration: The ethyl and fluoro substitutions on the aromatic ring increase the lipophilicity of the free base. If the hygroscopic hydrochloride salt[3] comes into contact with sweat or moisture on the skin, it dissolves and rapidly permeates the dermal barrier[2].

  • Corrosivity & Sensitization: As a hydrochloride salt, this compound is highly acidic when dissolved. It causes severe, irreversible eye damage and acts as a potent skin sensitizer[4]. Prolonged exposure is also linked to hepatic and renal organ damage.

G A 3-Ethyl-5-fluoroaniline HCl Exposure (Dermal/Inhalation) B Hepatic N-Hydroxylation (CYP450 Enzymes) A->B Systemic Circulation C N-Hydroxyarylamine Metabolites B->C Metabolism D Oxidation of Hemoglobin (Fe2+ → Fe3+) C->D Erythrocyte Entry E Methemoglobinemia (Hypoxia & Cyanosis) D->E Oxygen Binding Impaired

Biochemical pathway of aniline-induced methemoglobinemia and cellular hypoxia.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling halogenated aniline salts. The following table outlines the required protective gear and the mechanistic rationale behind each choice.

PPE CategorySpecification & StandardMechanistic Rationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil). Outer: Butyl Rubber or Viton (14+ mil).Anilines readily permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance to aromatic amines, preventing dermal absorption[2].
Eye/Face Protection Indirect-vented chemical splash goggles + Full face shield.The hydrochloride salt is a severely irritating, corrosive powder that can cause permanent corneal damage upon contact[4].
Body Protection Tyvek® lab coat or chemical-resistant apron worn over a standard cotton lab coat.Prevents the accumulation of hygroscopic toxic dust on woven fabrics, which could later dissolve in sweat and penetrate the skin[3].
Respiratory Protection NIOSH-approved P100 half-mask respirator (if weighing outside a closed system).Protects against the inhalation of aerosolized, highly toxic particulates. The salt form generates hazardous dust[3].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.

G Start 1. Pre-Operation: Verify Hood & Don PPE Weigh 2. Weighing: Anti-Static Tools in Enclosure Start->Weigh Transfer 3. Transfer: Closed-System Addition Weigh->Transfer Decon 4. Decontamination: Acidic Wash (Dilute HCl) Transfer->Decon Dispose 5. Disposal: Halogenated Organic Waste Decon->Dispose

Standard operating procedure for handling highly toxic aniline hydrochloride salts.

Step 1: Pre-Operation Verification
  • Validate Engineering Controls: Verify that your chemical fume hood has a face velocity between 80-120 feet per minute (fpm). Do not open the chemical container if the hood alarm is sounding.

  • Inspect PPE: Check outer Butyl gloves for micro-tears by inflating them slightly and listening for escaping air.

Step 2: Weighing and Aliquoting
  • Minimize Static: 3-Ethyl-5-fluoroaniline hydrochloride is a powder. Use an anti-static gun (e.g., Zerostat) on your weighing boat to prevent the powder from aerosolizing due to static repulsion.

  • Containment: Weigh the material using an analytical balance located inside the fume hood or a dedicated vented balance enclosure.

  • Sealing: Once the desired mass is acquired, seal the weighing vessel (e.g., with a septum or cap) before moving it to the reaction setup.

Step 3: Transfer and Solubilization
  • Closed Addition: Transfer the solid into the reaction flask. If adding to a solvent, be prepared for potential heat evolution depending on the solvent's polarity.

  • Sash Management: Keep the fume hood sash pulled down to the lowest possible operational level (protecting your face and chest) during the transfer.

Decontamination & Emergency Response

Routine Decontamination (The "Acid Wash" Principle)

Aniline free-base residues are highly lipophilic and notoriously difficult to clean with water alone.

  • Tool Washing: Submerge all spatulas, glassware, and reusable tools in a 5–10% aqueous hydrochloric acid (HCl) bath inside the hood.

    • Causality: The acidic bath ensures any trace aniline remains protonated as the water-soluble hydrochloride salt, preventing it from adhering to surfaces or cross-contaminating future reactions.

  • Rinsing: Follow the acid bath with a thorough rinse of deionized water, then acetone.

Emergency Spill Response
  • Solid Spill: Do not sweep dry powder, as this creates toxic dust clouds. Gently cover the spill with damp paper towels (moistened with water or dilute acetic acid) to suppress dust, then carefully scoop the material into a hazardous waste container[5].

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes[6]. Seek immediate medical attention, explicitly informing paramedics of the risk of methemoglobinemia.

Waste Management & Disposal Plan

Improper disposal of fluorinated anilines poses a severe threat to aquatic ecosystems[4]. Follow these strict segregation rules:

  • Solid Waste: Collect all contaminated PPE, weighing boats, and paper towels in a clearly labeled, puncture-resistant chemical waste bin. Label explicitly: "Toxic Solid Waste: Contains Halogenated Aniline Salts."

  • Liquid Waste: Segregate into designated "Halogenated Organic Waste" carboys.

    • Critical Warning:Never mix aniline waste with strong oxidizers (e.g., nitric acid, peroxides). Anilines can undergo violently exothermic oxidation reactions, potentially leading to explosions.

  • Storage: Store all waste in secondary containment trays in a cool, well-ventilated satellite accumulation area until collected by your Environmental Health and Safety (EHS) department.

Sources

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